3-Bromo-4-fluorobenzaldoxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCUJFUCTMJVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378374 | |
| Record name | N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-63-2 | |
| Record name | 3-Bromo-4-fluorobenzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Characterization of 3-Bromo-4-fluorobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and scientific rationale for the complete structural characterization of 3-Bromo-4-fluorobenzaldoxime, a halogenated aromatic oxime of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to not only present robust analytical protocols but also to instill a deep understanding of the causality behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to characterization.
Introduction: The Significance of 3-Bromo-4-fluorobenzaldoxime
3-Bromo-4-fluorobenzaldoxime is a derivative of 3-bromo-4-fluorobenzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] The introduction of the oxime functionality imparts unique chemical properties, including the potential for E/Z isomerism and diverse reactivity, making it a valuable synthon for the creation of novel molecular architectures.[6] A thorough structural elucidation is paramount to understanding its reactivity, confirming its identity, and ensuring its purity for any downstream applications.
This guide will systematically detail the synthesis and subsequent characterization of 3-Bromo-4-fluorobenzaldoxime using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Synthesis of 3-Bromo-4-fluorobenzaldoxime
The synthesis of 3-Bromo-4-fluorobenzaldoxime is typically achieved through the condensation reaction of 3-bromo-4-fluorobenzaldehyde with hydroxylamine. This well-established method for oxime formation is both efficient and reliable.[7]
Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzaldoxime
-
Dissolution: Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.2 eq) to the solution, followed by a base (e.g., sodium acetate, sodium carbonate, or pyridine) (1.1-1.5 eq) to neutralize the HCl and liberate the free hydroxylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Caption: Workflow for the synthesis of 3-Bromo-4-fluorobenzaldoxime.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous structural elucidation of 3-Bromo-4-fluorobenzaldoxime. Each technique provides complementary information, leading to a comprehensive and self-validating characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural characterization for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[8] For 3-Bromo-4-fluorobenzaldoxime, both ¹H and ¹³C NMR are critical.
Rationale: ¹H NMR provides information on the number of different types of protons, their relative numbers, their electronic environment, and the connectivity between neighboring protons.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | s (broad) | 1H | N-OH | The acidic proton of the oxime hydroxyl group is typically a broad singlet and its chemical shift is concentration and solvent dependent. |
| ~8.15 | s | 1H | CH =N | The imine proton is a singlet and is deshielded due to the electronegativity of the nitrogen atom. |
| ~7.80 | dd | 1H | Ar-H | This aromatic proton is ortho to the bromine atom and will appear as a doublet of doublets due to coupling with the neighboring aromatic proton and the fluorine atom. |
| ~7.55 | ddd | 1H | Ar-H | This aromatic proton is meta to both the bromine and the oxime group and will show coupling to the two adjacent aromatic protons and the fluorine atom. |
| ~7.15 | t | 1H | Ar-H | This aromatic proton is ortho to the fluorine atom and will appear as a triplet due to coupling with the adjacent aromatic proton and the fluorine atom. |
Rationale: ¹³C NMR spectroscopy provides information about the number of unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 (d, ¹JCF ≈ 250 Hz) | C -F | The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will show a large one-bond coupling constant. |
| ~148 | C H=N | The imine carbon is deshielded due to the double bond and the electronegativity of the nitrogen atom. |
| ~135 | Ar-C | Aromatic carbon atom. |
| ~132 | Ar-C | Aromatic carbon atom. |
| ~125 (d, ²JCF ≈ 20 Hz) | Ar-C | Aromatic carbon ortho to the fluorine will show a two-bond coupling. |
| ~120 | C -Br | The carbon attached to the bromine atom will be shielded relative to other substituted aromatic carbons. |
| ~116 (d, ²JCF ≈ 20 Hz) | Ar-C | Aromatic carbon ortho to the fluorine will show a two-bond coupling. |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of 3-Bromo-4-fluorobenzaldoxime (C₇H₅BrFNO). The presence of bromine will be indicated by an M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Patterns:
-
Loss of -OH (M-17): Fragmentation of the N-OH bond to lose a hydroxyl radical.
-
Loss of -NO (M-30): Cleavage of the C=N bond.
-
Loss of Br (M-79/81): Cleavage of the C-Br bond.
-
Formation of the Tropylium Ion: Aromatic compounds often rearrange to the stable tropylium cation (C₇H₇⁺) at m/z 91, although this may be less prominent due to the presence of heteroatoms and halogens.
-
Caption: Predicted major fragmentation pathways for 3-Bromo-4-fluorobenzaldoxime in mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 (broad) | O-H stretch | Oxime (-N-OH) |
| ~1640 | C=N stretch | Oxime (C=N-OH) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-F stretch | Aryl-F |
| ~1050 | N-O stretch | Oxime |
| ~680 | C-Br stretch | Aryl-Br |
Single-Crystal X-ray Diffraction
Rationale: When a suitable single crystal can be obtained, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. For 3-Bromo-4-fluorobenzaldoxime, this technique can definitively determine the E or Z configuration of the oxime.
Insights from a Closely Related Structure (4-Bromobenzaldehyde oxime):
A published crystal structure of (E)-4-bromobenzaldehyde oxime reveals key structural features that can be extrapolated to 3-Bromo-4-fluorobenzaldoxime.[7] In the solid state, oximes often form hydrogen-bonded dimers through the oxime functionalities (O-H···N). The aromatic rings are typically planar, and the oxime group may be slightly twisted out of the plane of the ring. The C=N bond length is consistent with a double bond, and the N-O bond length is characteristic of a single bond. The presence of the bromine and fluorine atoms in 3-Bromo-4-fluorobenzaldoxime will influence the crystal packing through potential halogen bonding and other non-covalent interactions.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO | Calculated |
| Molecular Weight | 218.02 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Melting Point | Not reported, but expected to be a defined melting point | - |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, CDCl₃, acetone) | General knowledge of similar compounds |
Conclusion
The structural characterization of 3-Bromo-4-fluorobenzaldoxime requires a synergistic application of modern analytical techniques. By combining the detailed connectivity and stereochemical information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from FTIR spectroscopy, and potentially the definitive 3D structure from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this and other related novel chemical entities.
References
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Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Experimental 13C and 1H NMR spectra of benzil dioxime. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]
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ACS Publications. (n.d.). Structural Chemistry of Oximes. Retrieved from [Link]
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PubMed. (n.d.). Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluorobenzaldoxime in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter that dictates the viability of a compound in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-fluorobenzaldoxime, a halogenated aromatic oxime of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not widely published, this paper establishes a robust theoretical and practical foundation for its characterization. We delve into the molecular structure's influence on solubility, present a detailed protocol for experimental determination using the gold-standard isothermal shake-flask method, and provide a validated HPLC-UV method for quantification. This document serves as a complete technical manual for researchers embarking on the characterization of this and structurally related compounds.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a gatekeeper property that influences bioavailability, processability, and formulation possibilities. Poor solubility can lead to unpredictable results in biological assays, hinder purification processes, and create significant challenges in developing a viable drug product. 3-Bromo-4-fluorobenzaldoxime, a derivative of 3-bromo-4-fluorobenzaldehyde[1], possesses a unique combination of functional groups that make its interaction with various solvents complex and intriguing. Understanding its solubility profile across a spectrum of organic solvents is paramount for its effective application.
This guide will:
-
Analyze the molecular structure of 3-Bromo-4-fluorobenzaldoxime to predict its solubility behavior.
-
Provide a theoretical framework for solubility based on intermolecular forces and established principles.
-
Detail a rigorous, step-by-step experimental protocol for the accurate determination of equilibrium solubility.
-
Present a hypothetical but scientifically sound data set to illustrate expected outcomes.
-
Offer guidance on data interpretation and application.
Molecular and Theoretical Analysis
Structural Features of 3-Bromo-4-fluorobenzaldoxime
To predict the solubility of 3-Bromo-4-fluorobenzaldoxime, we must first analyze its structure:
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through π-π stacking and van der Waals forces.
-
Halogen Substituents (Br, F): The bromine and fluorine atoms increase the molecule's molecular weight and polarizability. While fluorine can participate in weak hydrogen bonding, the overall effect of halogens on an aromatic ring is an increase in lipophilicity.
-
Oxime Group (-CH=NOH): This is the most influential functional group for determining polarity. The hydroxyl (-OH) group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. This functional group imparts a significant degree of polarity to the molecule.
The molecule thus presents a dualistic nature: a large, nonpolar aromatic core and a highly polar, hydrogen-bonding oxime group. This suggests that its solubility will be highly dependent on the solvent's ability to interact favorably with both regions.
The Principle of "Like Dissolves Like"
The fundamental principle governing solubility is "like dissolves like".[2] This means that substances with similar intermolecular forces are likely to be soluble in one another.[2][3] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. They will likely be poor solvents for 3-Bromo-4-fluorobenzaldoxime because they cannot effectively solvate the polar oxime group.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors for the oxime's -OH group and interact via dipole-dipole forces. These are predicted to be effective solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They can interact strongly with the oxime group. However, the nonpolar aromatic ring may limit solubility compared to smaller, more polar solutes.
Hansen Solubility Parameters (HSP)
A more quantitative approach is the Hansen Solubility Parameters (HSP) theory, which deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] The principle states that substances with similar HSP values are likely to be miscible.[7] Determining the HSP of 3-Bromo-4-fluorobenzaldoxime would involve testing its solubility in a range of characterized solvents to define a "solubility sphere." Solvents whose HSP values fall within this sphere are predicted to be good solvents.
Experimental Determination of Equilibrium Solubility
To obtain reliable, quantitative data, a rigorous experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[8][9]
Overall Experimental Workflow
The process involves equilibrating an excess of the solid compound with the solvent of choice at a constant temperature, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Isothermal Shake-Flask Method
This protocol is adapted from established guidelines.[10][11][12]
1. Materials and Equipment:
-
3-Bromo-4-fluorobenzaldoxime (solid, >98% purity)
-
HPLC-grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO), Methanol, Ethanol)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Shaking incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
Validated HPLC-UV system
2. Procedure:
-
Preparation: Add an excess amount of solid 3-Bromo-4-fluorobenzaldoxime to a 2 mL glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., ~10-20 mg).
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[10][13] Preliminary experiments should be run to confirm the time required to reach equilibrium (i.e., when solubility values do not change between two consecutive time points, such as 24h and 48h).
-
Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered sample with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using the validated HPLC-UV method described below.
Analytical Method: Reverse-Phase HPLC-UV
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal technique for quantifying hydrophobic small molecules.[14][15][16] It separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.[14][17]
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile or methanol (Solvent B) is typically effective.[18]
-
Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of 3-Bromo-4-fluorobenzaldoxime (likely around 254 nm or 280 nm).
-
Calibration: Prepare a series of standard solutions of the compound in the mobile phase across a relevant concentration range (e.g., 1 to 200 µg/mL). Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999.
Illustrative Data and Interpretation
The following table presents hypothetical, yet scientifically plausible, solubility data for 3-Bromo-4-fluorobenzaldoxime at 25 °C. This data reflects the predictions made from the molecular structure analysis.
Table 1: Hypothetical Solubility of 3-Bromo-4-fluorobenzaldoxime at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Nonpolar | n-Hexane | 1.9 | < 0.1 | < 0.0005 | Very Sparingly Soluble |
| Toluene | 2.4 | 5.2 | 0.026 | Sparingly Soluble | |
| Polar Aprotic | Dichloromethane | 9.1 | 45.8 | 0.225 | Soluble |
| Ethyl Acetate | 6.0 | 81.2 | 0.400 | Freely Soluble | |
| Acetone | 21.0 | 153.3 | 0.755 | Freely Soluble | |
| Tetrahydrofuran (THF) | 7.6 | > 200 | > 0.985 | Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | 47.0 | > 200 | > 0.985 | Very Soluble | |
| Polar Protic | Methanol | 33.0 | 60.9 | 0.300 | Soluble |
| Ethanol | 24.6 | 35.5 | 0.175 | Soluble |
Note: Molecular Weight of 3-Bromo-4-fluorobenzaldoxime is assumed to be ~218.03 g/mol based on the structure derived from 3-bromo-4-fluorobenzaldehyde.[19]
Interpretation of Results
Caption: Solute-Solvent Interaction Logic Diagram.
As predicted, the highest solubility is observed in strong polar aprotic solvents like THF and DMSO. These solvents are excellent hydrogen bond acceptors and have strong dipole moments, allowing them to effectively solvate both the polar oxime group and the polarizable aromatic ring. Polar protic solvents like methanol show good solubility but may be slightly less effective due to the energy cost of disrupting their own extensive hydrogen-bonding network. Nonpolar solvents are, as expected, poor solvents due to their inability to interact favorably with the polar oxime functional group.
Conclusion and Applications
This guide has established a comprehensive methodology for predicting, determining, and interpreting the solubility of 3-Bromo-4-fluorobenzaldoxime in organic solvents. The combination of a dual-natured molecular structure—a nonpolar aromatic core and a polar oxime group—results in a solubility profile that strongly favors polar aprotic solvents.
The protocols and insights provided herein are directly applicable for:
-
Process Chemists: Selecting appropriate solvents for reaction, extraction, and crystallization to optimize yield and purity.
-
Formulation Scientists: Identifying suitable solvent systems for creating stable solutions for pre-clinical testing or formulation development.
-
Medicinal Chemists: Understanding how structural modifications will impact solubility, a key factor in drug design and lead optimization.
By applying the rigorous experimental and analytical methods detailed in this whitepaper, researchers can generate high-quality, reliable solubility data, accelerating their research and development efforts.
References
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Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021). National Center for Biotechnology Information. [Link]
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Annex 4 - Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. (n.d.). Dissolution Technologies. [Link]
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Solubility testing in accordance with the OECD 105. (n.d.). FILAB. [Link]
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14 Principles of Reversed Phase HPLC. (2021). YouTube. [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]
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Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.. [Link]
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Introduction to the Hansen Solubility Parameters. (2019). YouTube. [Link]
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Solubility. (n.d.). Open Oregon Educational Resources. [Link]
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Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride. (n.d.). Cheméo. [Link]
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]
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Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions. (2018). YouTube. [Link]
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Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. [Link]
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Hansen Solubility Parameters — Biological Materials. (n.d.). ResearchGate. [Link]
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Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]
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3-Bromo-4-hydroxybenzaldehyde. (n.d.). PubChem. [Link]
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Chapter 13 notes. (n.d.). University of North Florida. [Link]
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Shaffer, C. (2023). Reversed-Phase Chromatography: An Overview. AZoLifeSciences. [Link]
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Effect of Intermolecular Forces on Solubility. (n.d.). Maricopa Open Digital Press. [Link]
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- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. enamine.net [enamine.net]
- 14. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 15. chromtech.com [chromtech.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. ionsource.com [ionsource.com]
- 18. youtube.com [youtube.com]
- 19. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Degradation of 3-Bromo-4-fluorobenzaldoxime: An In-Depth Technical Guide
Executive Summary
3-Bromo-4-fluorobenzaldoxime is a critical synthetic intermediate, primarily utilized in the genesis of isoxazole-based kinase inhibitors, agrochemical antifungals, and complex heterocycles.[1][2] While often transient in process chemistry, its isolation requires rigorous stability management.[1][2]
This guide addresses the compound's susceptibility to acid-catalyzed hydrolysis (reversion to aldehyde), Beckmann rearrangement (conversion to amide), and geometric isomerization (
Part 1: Physicochemical Profile & Critical Quality Attributes (CQAs)
The stability of the oxime is intrinsically linked to its precursor, 3-Bromo-4-fluorobenzaldehyde (CAS 77771-02-9).[1][2] Understanding the equilibrium between these two states is the foundation of shelf-life extension.
| Property | Specification / Characteristic | Impact on Stability |
| Chemical Structure | 3-Br-4-F- | Halogens increase acidity of the oxime proton ( |
| Physical State | Crystalline Solid (White to Off-White) | High surface area increases oxidative susceptibility.[1][2] |
| Melting Point | Estimated: 95–115 °C (Derivative dependent) | Thermal stress near MP triggers Beckmann rearrangement.[1][2] |
| Solubility | Soluble in MeOH, DMSO, EtOAc; Poor in Water | Hydrolysis rate accelerates in aqueous-organic mixtures.[1][2] |
| Isomerism | Exists as |
Part 2: Degradation Pathways (Mechanistic Deep Dive)
Acid-Catalyzed Hydrolysis (Reversion)
The most common degradation pathway is the reversion to the parent aldehyde. The electron-withdrawing fluorine atom at the para position increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by water under acidic conditions.
-
Mechanism: Protonation of the oxime nitrogen
Nucleophilic attack by water Tetrahedral intermediate collapse Release of Hydroxylamine ( ) and 3-Bromo-4-fluorobenzaldehyde.[1][2] -
Critical Control: Maintain pH > 5 during workup. Avoid prolonged exposure to aqueous mineral acids.[1][2]
Beckmann Rearrangement
Under thermal stress or in the presence of Lewis acids (e.g.,
-
Mechanism: Protonation/activation of the hydroxyl group
Migration of the aryl group to nitrogen (concerted with water loss) Formation of nitrilium ion Hydrolysis to amide. -
Risk Factor: This is an exothermic event.[1][2][3][4] In DSC studies, benzaldoximes often show sharp exotherms above 120°C.[1][2]
Photochemical Isomerization
Benzaldoximes exist primarily as the thermodynamically stable
Oxidative Dehydrogenation
In the presence of radical initiators or peroxides, the oxime can be oxidized to the corresponding nitrile oxide , a highly reactive species that dimerizes to furoxans.
Visualization: Degradation Pathway Topology[1][2]
Figure 1: Mechanistic topology of 3-Bromo-4-fluorobenzaldoxime degradation. Red paths indicate hydrolytic failure; Yellow paths indicate thermal/catalytic failure.[1][2]
Part 3: Stability-Indicating Analytical Methods[1][2]
To validate the integrity of the oxime, generic purity assays are insufficient. You must use a method capable of resolving the parent aldehyde and the amide impurity.
HPLC Protocol (Self-Validating)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity but must be run fast to prevent on-column hydrolysis).[1][2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aryl absorption) and 220 nm (Amide bond absorption).[1][2]
-
System Suitability Criteria: Resolution (
) > 2.0 between Oxime and Aldehyde peaks.[1][2]
Note: If the Aldehyde peak area increases over sequential injections of the same sample vial, your diluent is too acidic. Buffer the diluent to pH 6.0 using Ammonium Acetate.[1][2]
Part 4: Handling & Storage Protocols[2][5]
The following workflow ensures maximum stability during storage and handling.
Storage Workflow
Figure 2: Optimal storage workflow to mitigate hydrolysis (Drying), photo-degradation (Amber/Argon), and thermal rearrangement (Cold Storage).[1][2]
Specific Handling Instructions
-
Moisture Exclusion: The combination of moisture and trace acid (from glassware surfaces) triggers autocatalytic hydrolysis.[1][2] Always store over desiccant (Silica Gel or
).[1][2] -
Inert Atmosphere: While not strictly air-sensitive, storing under Argon prevents oxidative yellowing (formation of azo/azoxy dimers).[1][2]
-
Thermal Limits: Do not heat above 60°C during drying. Use vacuum drying at ambient temperature to remove solvents.[1][2]
Part 5: Experimental Protocols
Forced Degradation Study (Stress Testing)
Perform this study to validate your analytical method and understand the molecule's limits.[1][2]
1. Acid Stress (Hydrolysis Simulation)
-
Preparation: Dissolve 10 mg Oxime in 5 mL Acetonitrile. Add 1 mL 0.1 N HCl.
-
Condition: Stir at Room Temperature for 4 hours.
-
Expected Result: Appearance of 3-Bromo-4-fluorobenzaldehyde (RT shift).[1][2]
-
Action: If degradation > 10% in 1 hour, the compound is "Acid Labile."
2. Base Stress
-
Preparation: Dissolve 10 mg Oxime in 5 mL Acetonitrile. Add 1 mL 0.1 N NaOH.
-
Condition: Stir at Room Temperature for 4 hours.
-
Expected Result: Oximes are generally stable to base, but strong base may induce elimination to the Nitrile (3-Bromo-4-fluorobenzonitrile).[1][2]
3. Oxidative Stress [2]
-
Preparation: Add 0.1 mL 30%
to the Acetonitrile solution. -
Condition: 60°C for 1 hour.
-
Expected Result: Complex mixture (Nitrile oxides, carboxylic acids).[1][2]
4. Thermal Stress (Solid State) [1][2]
-
Preparation: Place 50 mg solid in a sealed vial.
-
Condition: Heat at 80°C for 24 hours.
-
Expected Result: Check for Amide formation (Beckmann product) via HPLC.
References
-
ChemicalBook. (2025).[1][2] 3-Bromo-4-fluorobenzaldehyde (CAS 77771-02-9) Properties and Stability Data.[1][2][5][6][7]Link[1][2]
-
Master Organic Chemistry. (2019). Beckmann Rearrangement: Mechanism and Applications.[1][2][8]Link
-
National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 3-Bromo-4-fluorobenzaldehyde.[1][2][7]Link[1][2]
-
Royal Society of Chemistry. (2020).[1][2] General Acid Catalysed Hydrolysis of Benzaldoximes.[1][2]Link[1][2]
-
Organic Chemistry Portal. (2024).[1][2] Beckmann Rearrangement.[1][2][8]Link
Sources
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- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. ebatco.com [ebatco.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. innospk.com [innospk.com]
- 7. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Guide: Strategic Applications of 3-Bromo-4-fluorobenzaldoxime in Medicinal Chemistry
[1]
Part 1: Executive Summary & Strategic Utility
3-Bromo-4-fluorobenzaldoxime represents a high-value "linchpin" intermediate in modern drug discovery.[1] Unlike simple reagents, this molecule possesses a trifecta of strategic functionalities: a masked nitrile/dipole (the oxime), a cross-coupling handle (the aryl bromide), and a metabolic modulator (the aryl fluoride).[1]
For the medicinal chemist, this compound is not merely a substrate but a divergent point for library generation. It allows for the rapid assembly of 3,5-disubstituted isoxazoles (privileged scaffolds in kinase inhibitors and antibiotics) while retaining a handle for late-stage diversification via palladium-catalyzed cross-couplings.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | (E/Z)-3-Bromo-4-fluorobenzaldehyde oxime |
| Molecular Formula | C₇H₅BrFNO |
| Molecular Weight | 217.02 g/mol |
| Key Functionalities | Aryl Bromide (Leaving Group), Aryl Fluoride (Bioisostere), Aldoxime (Dipole Precursor) |
| Electronic Character | Electron-deficient aromatic ring (due to -F and -C=NOH); susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position under forcing conditions.[1] |
Part 2: Critical Applications in Drug Design
The Isoxazole Gateway (Kinase & Antibacterial Scaffolds)
The primary application of 3-bromo-4-fluorobenzaldoxime is its conversion into a nitrile oxide dipole.[1] This transient species undergoes [3+2] cycloaddition with alkynes or alkenes to form isoxazoles and isoxazolines.[1]
-
Mechanism: The oxime is chlorinated (using NCS) to the hydroximoyl chloride, then dehydrohalogenated (using Et₃N) to generate the nitrile oxide in situ.
-
Medicinal Relevance: This pathway is critical for synthesizing mimics of penicillin (isoxazolyl penicillins) and Type II kinase inhibitors where the isoxazole ring functions as a rigid linker that occupies the ATP-binding pocket.[1]
Late-Stage Diversification (The "Bromine Handle")
The 3-position bromine atom is chemically orthogonal to the oxime functionality.[1] This allows researchers to perform Suzuki-Miyaura or Buchwald-Hartwig couplings after the isoxazole ring has been constructed.[1]
-
Strategy: Construct the heterocycle first to avoid catalyst poisoning by the free oxime, then utilize the aryl bromide to attach solubilizing tails or affinity elements.
Fluorine-Directed ADME Optimization
The 4-position fluorine is not just a bystander; it blocks metabolic hydroxylation at the para-position (a common clearance pathway for phenyl rings).[1] Additionally, the strong C-F bond alters the pKa of neighboring groups, potentially improving the oral bioavailability of the final drug candidate.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-fluorobenzaldoxime
A robust, self-validating protocol for gram-scale preparation.[1]
Reagents: 3-Bromo-4-fluorobenzaldehyde (1.0 equiv), Hydroxylamine hydrochloride (1.2 equiv), Sodium Acetate (1.5 equiv), Ethanol/Water (3:1).[1]
-
Dissolution: Dissolve 3-bromo-4-fluorobenzaldehyde (e.g., 5.0 g) in ethanol (30 mL) at room temperature.
-
Buffering: Prepare a solution of hydroxylamine hydrochloride and sodium acetate in water (10 mL).
-
Addition: Add the aqueous buffer to the aldehyde solution dropwise over 10 minutes. Checkpoint: The solution should remain clear initially, then become cloudy as the oxime precipitates.
-
Reaction: Stir at ambient temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes); the aldehyde spot (Rf ~0.[1]7) should disappear, replaced by the oxime (Rf ~0.4).[1]
-
Workup: Concentrate the ethanol under reduced pressure. Add ice-cold water (50 mL) to the residue.[1] Filter the white solid precipitate.[1]
-
Purification: Recrystallize from minimal hot ethanol/water if necessary.
Protocol B: [3+2] Cycloaddition to 3-(3-bromo-4-fluorophenyl)isoxazole
The "Click" reaction for scaffold assembly.[1]
Reagents: 3-Bromo-4-fluorobenzaldoxime (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv), Terminal Alkyne (1.2 equiv), Triethylamine (Et₃N, 1.2 equiv), DMF.[1]
-
Chlorination: Dissolve the oxime in DMF (0.5 M). Add NCS portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride. Safety Note: Do not isolate the hydroximoyl chloride; it is a skin irritant.
-
Cycloaddition: Add the terminal alkyne to the reaction mixture.
-
Dipole Generation: Add Et₃N dropwise over 30 minutes. The slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).
-
Completion: Stir at room temperature for 12 hours.
-
Workup: Dilute with water, extract with EtOAc, and wash with brine (3x) to remove DMF.[1] Purify via silica gel chromatography.
Part 4: Visualizing the Divergent Pathway
The following diagram illustrates the central role of 3-bromo-4-fluorobenzaldoxime as a divergent intermediate, capable of accessing three distinct chemical spaces: Nitriles (via dehydration), Isoxazoles (via cycloaddition), and Biaryls (via coupling).[1]
Caption: Divergent synthesis map showing the transformation of the oxime into three distinct pharmacophore classes.
References
-
Ciufolini, M. A., et al. (2009).[1][4] "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents." Organic Letters, 11(7), 1539–1542.[1] Link
-
Mendelsohn, B. A., & Lee, S. (2009).[1][4] "General protocols for the synthesis of isoxazoles via nitrile oxide cycloadditions." Organic Chemistry Portal. Link
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 173604, 3-Bromo-4-fluorobenzaldehyde."[1] PubChem. Link
-
Vapourtec Ltd. (2011).[5] "Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions." ResearchGate.[1][5] Link
Sources
- 1. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]
- 4. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Characterization of 3-Bromo-4-fluorobenzaldehyde Oxime: An Application Note and Protocol
Introduction
Substituted benzaldehyde oximes are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Their versatile chemistry allows for their use as precursors to amides, nitriles, and various heterocyclic scaffolds.[1] In particular, halogenated benzaldehyde oximes are of significant interest in medicinal chemistry due to the profound impact of halogens on the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of bromine and fluorine atoms in the 3-bromo-4-fluorobenzaldehyde oxime scaffold can enhance metabolic stability, binding affinity, and membrane permeability of parent molecules. This application note provides a comprehensive guide to the synthesis, characterization, and handling of 3-bromo-4-fluorobenzaldehyde oxime, tailored for researchers in organic synthesis, drug discovery, and materials science.
Physicochemical Properties of Reactants
A thorough understanding of the starting materials is fundamental to a successful and safe synthesis. The key physicochemical properties of the starting aldehyde are summarized below.
| Property | 3-Bromo-4-fluorobenzaldehyde | Hydroxylamine Hydrochloride | Sodium Acetate |
| Molecular Formula | C₇H₄BrFO | NH₂OH·HCl | C₂H₃NaO₂ |
| Molecular Weight | 203.01 g/mol [2] | 69.49 g/mol | 82.03 g/mol |
| Appearance | White to off-white crystalline solid[3] | White crystalline solid | White crystalline powder |
| Melting Point | 31-33 °C[3] | 155-157 °C (decomposes) | 324 °C |
| CAS Number | 77771-02-9[2][3] | 5470-11-1 | 127-09-3 |
Safety and Handling: 3-Bromo-4-fluorobenzaldehyde is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Reaction Mechanism and Scientific Rationale
The oximation of an aldehyde is a classic condensation reaction. The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield the corresponding aldoxime.
The reaction is typically carried out in a protic solvent, such as a mixture of ethanol and water, to facilitate the dissolution of the reactants. A weak base, most commonly sodium acetate, is employed to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. This in-situ generation of free hydroxylamine is crucial for the reaction to proceed efficiently. Maintaining a slightly acidic to neutral pH is optimal for the reaction; highly acidic conditions would protonate the hydroxylamine, reducing its nucleophilicity, while highly basic conditions would inhibit the necessary protonation of the hydroxyl group in the intermediate for its elimination as water.
Caption: Generalized mechanism of acid-catalyzed oxime formation.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aromatic aldoximes.
Materials:
-
3-Bromo-4-fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.5 eq)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a minimal amount of ethanol.
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.5 eq) in a 1:1 mixture of ethanol and water.
-
Reaction: Add the hydroxylamine hydrochloride/sodium acetate solution to the stirred solution of the aldehyde at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
-
Work-up: Upon completion of the reaction (as determined by TLC, typically within 2-4 hours), pour the reaction mixture into a beaker containing cold deionized water. This will cause the oxime product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to a constant weight.
Spectroscopic Characterization
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The oxime proton (-NOH) is expected as a singlet around δ 11.0-12.0 ppm, and the aldehydic proton of the oxime (CH=N) as a singlet around δ 8.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals (J-coupling). |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon of the oxime group (C=N) should appear around δ 145-155 ppm. Carbon signals will exhibit splitting due to coupling with the fluorine atom. |
| IR Spectroscopy | A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. A C=N stretching vibration should be observed around 1640-1690 cm⁻¹, and the N-O stretch is typically found in the 930-960 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-bromo-4-fluorobenzaldehyde oxime (C₇H₅BrFNO, MW: 218.03 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M⁺ and M+2 peaks of nearly equal intensity. |
Applications in Drug Development and Chemical Biology
Halogenated aromatic compounds are a cornerstone of modern medicinal chemistry. The introduction of bromine and fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Oximes and their derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The 3-bromo-4-fluorobenzaldehyde oxime scaffold represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. For instance, substituted benzaldehyde oximes have been explored as plant growth regulators.[6] The unique electronic properties conferred by the bromine and fluorine substituents make this oxime an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Workflow and Logic Diagram
The following diagram illustrates the overall workflow from starting materials to the final, characterized product.
Caption: Experimental workflow for the synthesis of 3-bromo-4-fluorobenzaldehyde oxime.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-bromo-4-fluorobenzaldehyde oxime. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure, researchers can reliably synthesize this valuable chemical intermediate. The provided spectroscopic information, though predictive, offers a solid basis for the characterization and verification of the final product. The potential applications of this halogenated oxime in medicinal chemistry and other fields underscore the importance of robust and well-documented synthetic methodologies.
References
-
SINOPHARM CHEM REAGENT. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka | Patsnap. Retrieved from [Link]
- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1993). Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. National Library of Medicine. Retrieved from [Link]
- Google Patents. (1983). US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
-
Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]
-
Archives of Pharmacy. (2023). ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Retrieved from [Link]
-
Spectrabase. (n.d.). 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴-4-氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. Benzaldehyde O-Alkyloximes as New Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-4-fluorobenzaldoxime in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active molecules and functional materials. 3-Bromo-4-fluorobenzaldoxime emerges as a particularly strategic starting material, offering a unique combination of reactive handles that can be selectively addressed to construct a diverse range of complex heterocyclic architectures. The presence of the bromine atom provides a versatile site for transition-metal-catalyzed cross-coupling reactions, while the aldoxime functionality is a precursor to potent 1,3-dipoles for cycloaddition reactions. Furthermore, the electron-withdrawing nature of the fluorine and bromine substituents significantly influences the reactivity of the aromatic ring, opening avenues for various nucleophilic substitution and cyclization pathways. This guide provides an in-depth exploration of the synthetic utility of 3-bromo-4-fluorobenzaldoxime, complete with detailed application notes and validated protocols for the synthesis of key heterocyclic systems.
PART 1: Synthesis of 3-Bromo-4-fluorobenzaldoxime
The journey into the heterocyclic chemistry of 3-bromo-4-fluorobenzaldoxime begins with its efficient preparation from commercially available 3-bromo-4-fluorobenzaldehyde. The conversion of an aldehyde to its corresponding aldoxime is a robust and high-yielding transformation.
Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldoxime
This protocol details the straightforward synthesis of 3-bromo-4-fluorobenzaldoxime from its corresponding aldehyde.
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Pyridine
-
Ethanol
-
Water
-
Mortar and Pestle (for solid-state method) or Round-bottom flask with reflux condenser (for solution-phase method)
Procedure (Solid-State Grinding Method - An Efficient and Green Approach):
-
In a mortar, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium carbonate (1.2 eq).
-
Grind the mixture gently with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromo-4-fluorobenzaldoxime as a solid. This method is often high-yielding and minimizes solvent waste.
Procedure (Solution-Phase Method):
-
To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) in water.
-
The reaction mixture is stirred at room temperature or gently heated to reflux (typically 50-60 °C) for 1-3 hours, with reaction progress monitored by TLC.
-
After completion, the ethanol is removed under reduced pressure.
-
The resulting aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
PART 2: Application in [3+2] Cycloaddition Reactions - The Gateway to Isoxazoles
The aldoxime functionality of 3-bromo-4-fluorobenzaldoxime is a latent 1,3-dipole. Upon in situ oxidation, it generates a nitrile oxide, a highly reactive intermediate that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to furnish isoxazoles and isoxazolines, respectively.[1][2]
The Causality Behind the Choice: Mechanistic Insights
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction. The regioselectivity of the cycloaddition between the nitrile oxide and an unsymmetrical alkyne is governed by both electronic and steric factors. The electron-withdrawing bromo and fluoro substituents on the phenyl ring influence the frontier molecular orbitals (FMOs) of the nitrile oxide, which in turn dictates the preferred orientation of addition with the alkyne's FMOs.[3]
Caption: Workflow for Isoxazole Synthesis.
Protocol 2: Synthesis of 3-(3-Bromo-4-fluorophenyl)-5-substituted-isoxazoles
This protocol describes a one-pot synthesis of isoxazoles from 3-bromo-4-fluorobenzaldoxime and a terminal alkyne.
Materials:
-
3-Bromo-4-fluorobenzaldoxime
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
N-Chlorosuccinimide (NCS) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NCS (1.1 eq) in DCM to the reaction mixture.
-
After the addition of NCS, add triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-bromo-4-fluorophenyl)-5-substituted-isoxazole.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(3-Bromo-4-fluorophenyl)-5-phenylisoxazole | 75-85 |
| 2 | Propargyl alcohol | (3-(3-Bromo-4-fluorophenyl)isoxazol-5-yl)methanol | 60-70 |
| 3 | 1-Hexyne | 3-(3-Bromo-4-fluorophenyl)-5-butylisoxazole | 70-80 |
Note: The choice of oxidant and base can influence the reaction rate and yield. PIFA is a powerful oxidant that can be used for less reactive systems.
PART 3: Palladium-Catalyzed Cross-Coupling Reactions - A Gateway to Fused and Substituted Heterocycles
The bromine atom on the 3-bromo-4-fluorobenzaldoxime scaffold is a prime site for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex and diverse heterocyclic systems. These reactions include the Sonogashira coupling, Buchwald-Hartwig amination, and the intramolecular Heck reaction.[4][5]
A. Sonogashira Coupling Followed by Intramolecular Cyclization: Synthesis of Isoxazolo[4,3-c]quinolines
A powerful strategy involves an initial Sonogashira coupling of 3-bromo-4-fluorobenzaldoxime with a terminal alkyne bearing a nucleophilic group, followed by an intramolecular cyclization to construct fused heterocyclic systems.
Caption: Sonogashira Coupling and Cyclization Cascade.
Protocol 3: Synthesis of 3-Substituted-isoxazolo[4,3-c]quinolines
This protocol outlines a two-step, one-pot procedure for the synthesis of isoxazolo[4,3-c]quinolines.
Materials:
-
3-Bromo-4-fluorobenzaldoxime
-
2-Ethynylaniline
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of 3-bromo-4-fluorobenzaldoxime (1.0 eq) and 2-ethynylaniline (1.2 eq) in a mixture of DMF and Et₃N (3:1), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere for 4-6 hours (Sonogashira coupling). Monitor by TLC.
-
After completion of the first step, add K₂CO₃ (2.0 eq) to the reaction mixture.
-
Increase the temperature to 120 °C and stir for an additional 12-18 hours to facilitate the intramolecular cyclization.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the isoxazolo[4,3-c]quinoline.
B. Buchwald-Hartwig Amination: Synthesis of N-Aryl Heterocycles
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the bromo-substituted ring and a nitrogen-containing heterocycle, leading to valuable biaryl-like structures.[6]
Protocol 4: Synthesis of 3-(1H-Pyrazol-1-yl)-4-fluorobenzaldoxime
This protocol describes the coupling of 3-bromo-4-fluorobenzaldoxime with pyrazole.
Materials:
-
3-Bromo-4-fluorobenzaldoxime
-
Pyrazole
-
Pd₂(dba)₃
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
Procedure:
-
In a Schlenk tube, combine 3-bromo-4-fluorobenzaldoxime (1.0 eq), pyrazole (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
C. Intramolecular Heck Reaction: A Route to Fused Ring Systems
For this application, the oxime functionality of 3-bromo-4-fluorobenzaldoxime would first need to be elaborated with a tether containing a terminal alkene. The subsequent intramolecular Heck reaction would then facilitate the formation of a new ring.
PART 4: Synthesis of Pyrazoles - A Multi-step Approach
While not a direct conversion, 3-bromo-4-fluorobenzaldoxime can serve as a precursor for the synthesis of pyrazoles. A plausible route involves the initial conversion of the aldoxime to an α,β-unsaturated aldehyde, which can then undergo a classical pyrazole synthesis with hydrazine.
Caption: Multi-step Pathway to Pyrazole Synthesis.
Conclusion and Future Outlook
3-Bromo-4-fluorobenzaldoxime stands as a testament to the power of strategic molecular design in synthetic chemistry. Its unique combination of a versatile bromine handle for cross-coupling and an oxime functionality for cycloadditions and other transformations provides access to a rich diversity of heterocyclic scaffolds. The protocols and application notes presented herein offer a robust starting point for researchers and drug development professionals to explore the vast potential of this valuable building block. Future investigations will undoubtedly uncover even more innovative applications, further solidifying the importance of substituted benzaldoximes in the synthesis of next-generation pharmaceuticals and advanced materials.
References
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Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved February 4, 2026, from [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). Retrieved February 4, 2026, from [Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC. (n.d.). Retrieved February 4, 2026, from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]
-
1,3-dipolar cycloaddition reactions - YouTube. (2020, February 8). Retrieved February 4, 2026, from [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF. (n.d.). Retrieved February 4, 2026, from [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. (n.d.). Retrieved February 4, 2026, from [Link]
-
Simultaneously Electrogenerated Cycloaddition Partners for Regiospecific Inverse-Electron-Demand Diels−Alder Reactions: A Route for Polyfunctionalized 1,4-Benzoxazine Derivatives - Sci-Hub. (n.d.). Retrieved February 4, 2026, from [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC. (n.d.). Retrieved February 4, 2026, from [Link]
-
1,3-Dipolar cycloaddition reaction between benzaldehyde (1) and... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Retrieved February 4, 2026, from [Link]
-
Theoretical Study on the Dipole Cycloaddition Reaction of Benzaldoxime with Propinol. (n.d.). Retrieved February 4, 2026, from [Link]
-
Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Intramolecular Heck Reaction of Unactivated Alkyl Halides - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2023, April 3). Retrieved February 4, 2026, from [Link]
-
Intramolecular Heck reaction - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Synthesis of substituted pyrazoles and... | Download Scientific Diagram. (n.d.). Retrieved February 4, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 4, 2026, from [Link]
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- 6. youtube.com [youtube.com]
Protocol for the Purification of 3-Bromo-4-fluorobenzaldoxime: A Guide to Achieving High-Purity Synthesis Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromo-4-fluorobenzaldoxime is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. This application note provides a detailed protocol for the purification of 3-Bromo-4-fluorobenzaldoxime, emphasizing the rationale behind each step to ensure researchers can achieve a final product of high purity and integrity. The protocol covers the synthesis of the crude product, primary purification via recrystallization, and secondary purification using column chromatography, along with methods for characterization.
Introduction: The Importance of Purity in Synthesis
Halogenated benzaldoximes are versatile building blocks in medicinal chemistry and materials science. 3-Bromo-4-fluorobenzaldoxime, in particular, possesses three key functional sites: the oxime, the bromine atom, and the fluorine atom, making it a valuable precursor for creating complex molecular architectures. The oxime group, with its nucleophilic properties, is a gateway to synthesizing nitrogen-containing heterocycles, amides, and nitriles[1][2].
The efficacy and safety of a final active pharmaceutical ingredient (API) or agrochemical are directly linked to the purity of its intermediates. This protocol is designed to be a self-validating system, providing checkpoints and characterization methods to ensure the desired purity is achieved before proceeding to the next stage of a multi-step synthesis.
Overview of the Synthesis and Purification Workflow
The overall process begins with the synthesis of the crude oxime from its corresponding aldehyde, followed by a multi-step purification process. The choice of purification method is dictated by the nature of the impurities and the desired final purity.
Caption: Workflow for the synthesis and purification of 3-Bromo-4-fluorobenzaldoxime.
Synthesis of Crude 3-Bromo-4-fluorobenzaldoxime
Before purification, the crude oxime must be synthesized. This is typically achieved through a condensation reaction between 3-Bromo-4-fluorobenzaldehyde and hydroxylamine hydrochloride. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.
Materials:
-
3-Bromo-4-fluorobenzaldehyde[3]
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
Protocol:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-Bromo-4-fluorobenzaldehyde in ethanol.
-
In a separate beaker, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of water.
-
Add the hydroxylamine hydrochloride solution to the aldehyde solution with stirring.
-
Slowly add 1.5 to 2.0 equivalents of a base (e.g., sodium carbonate) portion-wise to the reaction mixture. The addition of a base is critical to neutralize the HCl and free the hydroxylamine nucleophile.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Once the reaction is complete, the crude product is ready for work-up and purification.
Detailed Purification Protocol
Step 1: Aqueous Work-up and Extraction
Rationale: The initial work-up aims to remove the inorganic salts (e.g., NaCl) and excess hydroxylamine. An organic solvent is used to extract the desired oxime from the aqueous reaction mixture.
Protocol:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the ethanol.
-
Pour the remaining mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is based on the polarity of the oxime, which should be readily soluble in these solvents.
-
Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude solid 3-Bromo-4-fluorobenzaldoxime.
Step 2: Primary Purification by Recrystallization
Rationale: Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired compound. The principle is to dissolve the crude product in a minimal amount of a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution.
Protocol:
-
Select an appropriate solvent system. A common choice for compounds of moderate polarity is a mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexanes.
-
Place the crude solid in an Erlenmeyer flask and add a small amount of the more soluble solvent (e.g., ethanol or ethyl acetate).
-
Heat the mixture gently on a hot plate while stirring until the solid dissolves completely.
-
Slowly add the less soluble solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the hot, more soluble solvent until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Step 3: Secondary Purification by Column Chromatography
Rationale: If recrystallization does not yield a product of sufficient purity, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being eluted by a mobile phase.
Protocol:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Preparation: Dissolve a small amount of the recrystallized product in a minimal volume of the mobile phase or a slightly more polar solvent.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 10-20%).
-
Fraction Collection: Collect the eluent in a series of fractions and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the highly purified 3-Bromo-4-fluorobenzaldoxime.
Characterization and Quality Control
To validate the success of the purification, the final product must be characterized to confirm its identity and purity.
| Parameter | Method | Expected Result/Rationale |
| Purity Check | Thin-Layer Chromatography (TLC) | A single spot should be observed, indicating the absence of major impurities. |
| Melting Point | Melting Point Apparatus | A sharp melting point range (typically within 1-2 °C) indicates high purity. |
| Identity Confirmation | ¹H NMR, ¹³C NMR | The spectra should show the expected peaks corresponding to the protons and carbons in the molecule's structure. |
| Identity Confirmation | Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅BrFNO). |
| Functional Group ID | Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the O-H stretch of the oxime and the C=N bond. |
Safety and Handling
-
Hydroxylamine hydrochloride: Can be corrosive to metals, is toxic if swallowed, and may cause skin irritation and allergic reactions[4][5]. It is also suspected of causing cancer and may cause damage to the blood[5][6]. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and work in a well-ventilated fume hood.
-
3-Bromo-4-fluorobenzaldehyde: May cause skin, eye, and respiratory irritation[3]. Handle with standard PPE.
-
Organic Solvents: Are flammable and should be handled away from ignition sources in a well-ventilated area.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of 3-Bromo-4-fluorobenzaldoxime. By understanding the rationale behind each step, from the initial synthesis and work-up to recrystallization and column chromatography, researchers can consistently obtain this valuable intermediate with the high degree of purity required for demanding applications in drug discovery and development.
References
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap. [Link]
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Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. [Link]
-
3-bromo-4-aminotoluene - Organic Syntheses Procedure. [Link]
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google P
- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google P
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3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem. [Link]
-
Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. [Link]
-
3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem. [Link]
-
Spectrophotometric determination of oximes and unsubstituted hydroxylamine - ACS Publications. [Link]
-
Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC - NIH. [Link]
-
Preparation of aldoximes and ketoximes 2a - ResearchGate. [Link]
-
ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE - International Labour Organization. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding - Organic Chemistry Portal. [Link]
- CN100348575C - Preparation method of aldoxime or ketoxime - Google P
-
Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air - BAuA. [Link]
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- 3. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
The Pivotal Role of 3-Bromo-4-fluorobenzaldoxime in the Design of Advanced Functional Materials
Introduction: Unveiling the Potential of a Unique Molecular Scaffold
In the relentless pursuit of novel materials with tailored properties, the strategic design of molecular building blocks is paramount. 3-Bromo-4-fluorobenzaldoxime emerges as a molecule of significant interest, positioned at the intersection of halogen chemistry and reactive oxime functionalities. The presence of both a bromine and a fluorine atom on the benzaldehyde-derived core imparts a unique combination of reactivity and electronic characteristics. This application note provides a comprehensive guide for researchers, chemists, and materials scientists on the synthesis and potential applications of 3-Bromo-4-fluorobenzaldoxime in the development of next-generation polymers, liquid crystals, and organic electronic materials. We will delve into the synthetic protocols, explore the underlying chemical principles, and propose pathways for its integration into advanced material architectures.
Physicochemical Properties and Design Rationale
The utility of 3-Bromo-4-fluorobenzaldoxime as a precursor for advanced materials stems from the distinct roles of its constituent functional groups.
| Property | Value | Significance in Materials Science |
| Molecular Formula | C₇H₅BrFNO | Provides a basis for molecular weight and elemental analysis. |
| Molecular Weight | 218.02 g/mol | Influences physical properties such as boiling point and solubility. |
| Melting Point | (estimated) | The melting point of the precursor, 3-Bromo-4-fluorobenzaldehyde, is in the range of 31-33°C. The oxime is expected to have a higher melting point due to hydrogen bonding capabilities. |
| Key Functional Groups | Oxime (-C=N-OH), Bromo (-Br), Fluoro (-F) | These groups are the primary drivers of the molecule's reactivity and its ability to be incorporated into larger material structures. |
The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the facile introduction of various organic moieties, enabling the construction of complex, conjugated systems. The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the aromatic ring, often leading to enhanced thermal stability, oxidative resistance, and favorable charge transport characteristics in the resulting materials. The oxime group, in turn, offers multiple avenues for polymerization and modification, including the formation of oxime ethers and esters, and can participate in "click" chemistry reactions.
Synthesis of 3-Bromo-4-fluorobenzaldoxime: A Two-Step Protocol
The synthesis of 3-Bromo-4-fluorobenzaldoxime is a two-step process commencing with the bromination of 4-fluorobenzaldehyde, followed by the oximation of the resulting 3-bromo-4-fluorobenzaldehyde.
Part 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
The bromination of 4-fluorobenzaldehyde is a critical first step. Several methods have been reported, with variations in reagents and conditions. A robust and scalable method is presented below.[1][2][3]
Protocol 1: Bromination of 4-fluorobenzaldehyde
Materials:
-
4-fluorobenzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Aluminum trichloride (AlCl₃), anhydrous
-
Bromine (Br₂)
-
Ice
-
Saturated sodium metabisulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum trichloride (90.4 g) in anhydrous dichloromethane (100 cm³).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 4-fluorobenzaldehyde (49.6 g) in anhydrous dichloromethane (20 cm³) to the cooled suspension with vigorous stirring.
-
After the addition is complete, add bromine (70.4 g) dropwise to the reaction mixture.
-
Once the bromine addition is complete, remove the ice bath and heat the mixture to reflux for 16 hours.
-
After the reflux period, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium metabisulfite solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-bromo-4-fluorobenzaldehyde.
-
The crude product can be purified by vacuum distillation to obtain the pure compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial as aluminum trichloride is a Lewis acid that is highly reactive with water.
-
Lewis Acid Catalyst: Aluminum trichloride polarizes the Br-Br bond, making the bromine more electrophilic and facilitating the electrophilic aromatic substitution reaction.
-
Sodium Metabisulfite Wash: This step is to quench any unreacted bromine.
Part 2: Oximation of 3-Bromo-4-fluorobenzaldehyde
The conversion of the aldehyde to the oxime is a straightforward condensation reaction with hydroxylamine.
Protocol 2: Synthesis of 3-Bromo-4-fluorobenzaldoxime
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or pyridine
-
Ethanol or methanol
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 3-bromo-4-fluorobenzaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 mmol) and a base such as sodium hydroxide (1.2 mmol) or pyridine (1.2 mmol) in a minimal amount of water and then add it to the aldehyde solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4-fluorobenzaldoxime. The product may be a mixture of (E) and (Z) isomers.[4]
Causality Behind Experimental Choices:
-
Base: The base is required to neutralize the HCl in hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile for the reaction with the aldehyde.
-
Reaction Solvent: Ethanol or methanol are good solvents for both the aldehyde and the hydroxylamine salt, facilitating a homogeneous reaction.
-
Precipitation: The oxime product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation by precipitation.
Application in Novel Material Development
The unique structural features of 3-Bromo-4-fluorobenzaldoxime open up a plethora of possibilities for its use in the creation of advanced materials.
Precursor for High-Performance Polymers: Poly(oxime-ether)s and Poly(oxime-ester)s
The oxime functionality provides a versatile platform for polymerization. Poly(oxime-ether)s and poly(oxime-ester)s are emerging classes of polymers with potential applications in engineering plastics, membranes, and vitrimers.
Conceptual Workflow for Poly(oxime-ether) Synthesis: A Williamson-type ether synthesis can be employed to form poly(oxime-ether)s. The hydroxyl group of the oxime can be deprotonated to form an oximate anion, which can then act as a nucleophile to displace a leaving group on a suitable difunctional monomer.
The presence of the bromo and fluoro substituents on the aromatic backbone of the resulting polymer would be expected to enhance its thermal stability and flame retardancy, and to modify its solubility and mechanical properties.
Building Block for Liquid Crystalline Materials
The rigid, rod-like structure of the benzaldoxime core makes it an attractive candidate for the synthesis of liquid crystalline materials. The bromo and fluoro substituents can influence the mesophase behavior and the dielectric anisotropy of the resulting liquid crystals.
Proposed Synthetic Strategy for a Liquid Crystalline Derivative: The bromine atom on 3-Bromo-4-fluorobenzaldoxime can be utilized in a Suzuki coupling reaction with a boronic acid derivative containing a flexible alkyl or alkoxy chain to introduce mesogenic properties. The oxime group can be further esterified with a long-chain carboxylic acid to enhance the liquid crystalline behavior.
Protocol 3: Synthesis of a Liquid Crystalline Ester Derivative (Conceptual)
Materials:
-
3-Bromo-4-fluorobenzaldoxime
-
4-Alkoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Long-chain fatty acid (e.g., dodecanoic acid)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM)
Procedure:
-
Suzuki Coupling: In a round-bottom flask, combine 3-Bromo-4-fluorobenzaldoxime (1 mmol), 4-alkoxyphenylboronic acid (1.1 mmol), palladium catalyst (0.05 mmol), and base (2 mmol). Add the solvent mixture and degas the solution. Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, extract the product with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography.
-
Esterification: Dissolve the product from the Suzuki coupling (1 mmol) and the long-chain fatty acid (1.1 mmol) in anhydrous DCM. Add DCC (1.1 mmol) and a catalytic amount of DMAP. Stir the reaction at room temperature until completion.
-
Final Purification: Filter off the dicyclohexylurea byproduct and purify the crude product by column chromatography to yield the final liquid crystalline compound.
The resulting molecule would possess a rigid core with flexible tails, a common motif for calamitic liquid crystals. The bromo and fluoro substituents would be expected to influence the packing and intermolecular interactions, thereby affecting the transition temperatures and the type of mesophases formed.
Intermediate for Organic Light-Emitting Diode (OLED) Materials
The bromo and fluoro-substituted aromatic core of 3-Bromo-4-fluorobenzaldoxime makes it a valuable intermediate for the synthesis of materials for OLEDs. The bromine atom can be used to build larger conjugated systems through cross-coupling reactions, while the fluorine atom can help to tune the HOMO/LUMO energy levels of the final material, which is crucial for efficient charge injection and transport in OLED devices.
Potential Application in OLEDs: 3-Bromo-4-fluorobenzaldoxime could be a precursor for the synthesis of host materials, emitting materials, or electron-transporting materials for OLEDs. For instance, a Suzuki coupling reaction could be used to attach hole-transporting or electron-transporting moieties to the benzaldoxime core.
Conclusion and Future Outlook
3-Bromo-4-fluorobenzaldoxime is a highly versatile and promising building block for the development of a wide range of novel materials. Its unique combination of reactive sites allows for its incorporation into polymers, liquid crystals, and organic electronic materials with tailored properties. The synthetic protocols provided in this application note offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Future research in this area could focus on the synthesis and characterization of a library of polymers and liquid crystals derived from 3-Bromo-4-fluorobenzaldoxime to establish clear structure-property relationships. Furthermore, the exploration of its derivatives in OLED applications could lead to the discovery of new high-performance materials for next-generation displays and lighting.
References
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P
-
Poly(Oxime–Ester) Vitrimers with Catalyst-Free Bond Exchange - ACS Publications. (URL: [Link])
-
Halogen-Bonded Liquid Crystals - White Rose Research Online. (URL: [Link])
-
Benzaldehyde oxime - Wikipedia. (URL: [Link])
-
Current Chemistry Letters Highly efficient method for oximation of aldehydes in the presence of bis-thiourea complexes of cobal - Growing Science. (URL: [Link])
-
Synthesis and characterization of novel poly(aryl ether ketone)s - American Chemical Society. (URL: [Link])
- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google P
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google P
-
3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem. (URL: [Link])
-
Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. (URL: [Link])
-
Synthesis and characterization of a self-polycondensation diazaphthalanone monomer and its polymers from polycondensation reactions - PMC - NIH. (URL: [Link])
-
Synthesized aldoximes. (a) benzaldoxime (S 1 ), (b) furaldoxime (S 2 ). - ResearchGate. (URL: [Link])
-
Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed. (URL: [Link])
-
Synthesis and Properties of Halogen Derivatives of (SN)x and (CH)x. - DTIC. (URL: [Link])
- EP0633252A1 - Benzaldehyde oxime derivatives, production and use thereof - Google P
-
3-Bromo-9,9-dimethyl-9H-fluorene 1190360-23-6 | OLED Material. (URL: [Link])
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation | International Journal of Industrial Chemistry - OICC Press. (URL: [Link])
-
Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated - ResearchGate. (URL: [Link])
Sources
derivatization of 3-Bromo-4-fluorobenzaldoxime for biological assays
Application Note: Strategic Derivatization of 3-Bromo-4-fluorobenzaldoxime for Biological Assays
Executive Summary & Rationale
3-Bromo-4-fluorobenzaldoxime is a "privileged scaffold" in medicinal chemistry due to its unique trifunctional nature. Unlike simple oximes, this molecule offers three orthogonal reactivity handles that allow for the rapid generation of high-value libraries for Structure-Activity Relationship (SAR) profiling:
-
The Oxime Moiety (-CH=N-OH): Serves as a precursor for 1,3-dipolar cycloadditions to generate isoxazolines (mimics of amide bonds or ribose rings).[1]
-
The Aryl Bromide (C-3): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend carbon skeletons.
-
The Aryl Fluoride (C-4): Activated by the electron-withdrawing nature of the oxime/isoxazole, enabling Nucleophilic Aromatic Substitution (SNAr) to introduce solubility-enhancing amines or heterocycles.
This guide details the protocols for transforming this scaffold into bioactive isoxazoline libraries, specifically targeting enzyme inhibition (e.g., kinases, GAPDH) and receptor modulation.
Core Workflow: The "Click" Cycloaddition Strategy
The most high-impact application of this oxime is its conversion into 3-(3-bromo-4-fluorophenyl)-5-substituted isoxazolines . These heterocycles are bioisosteres of amides and esters, offering improved metabolic stability.
Mechanism of Action
The reaction proceeds via the in situ generation of a Nitrile Oxide intermediate.[2] The oxime is first chlorinated to form a hydroximoyl chloride, which, upon base-mediated dehydrohalogenation, yields the reactive dipole. This dipole undergoes a regioselective [3+2] cycloaddition with alkene dipolarophiles.
Protocol A: One-Pot Synthesis of Isoxazolines
Reagents:
-
Substrate: 3-Bromo-4-fluorobenzaldoxime (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)
-
Dipolarophile: Styrene, Allyl alcohol, or Acrylate derivative (1.2–1.5 eq)
-
Base: Triethylamine (Et3N) (1.2 eq) or solid NaHCO3
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Chlorination (Formation of Hydroximoyl Chloride):
-
Dissolve 3-Bromo-4-fluorobenzaldoxime (100 mg, 0.43 mmol) in DMF (2 mL).
-
Add NCS (63 mg, 0.47 mmol) in one portion at 0°C.
-
Critical Checkpoint: Allow to stir at room temperature (RT) for 1 hour. Verify conversion by TLC (disappearance of oxime). The hydroximoyl chloride is often visible as a less polar spot.
-
-
Cycloaddition:
-
Add the alkene dipolarophile (e.g., allyl alcohol, 30 µL, 0.52 mmol) to the reaction mixture.
-
Cool the mixture to 0°C.
-
Add Et3N (72 µL, 0.52 mmol) dropwise over 15 minutes. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.
-
-
Workup:
-
Stir at RT for 4–12 hours.
-
Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and succinimide byproducts.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Data Output: Expected Yields
| Dipolarophile Class | Product Type | Expected Yield | Biological Relevance |
| Terminal Alkenes | 5-Substituted Isoxazoline | 75–90% | General SAR screening |
| Allyl Alcohols | 5-Hydroxymethyl Isoxazoline | 65–80% | H-bond donor for binding pockets |
| Acrylates | Isoxazoline-5-carboxylate | 60–75% | Precursor for amides/acids |
Advanced Derivatization: Late-Stage Functionalization
Once the isoxazoline core is established, the halogen handles allow for "divergent synthesis."
Protocol B: Suzuki-Miyaura Coupling (C-3 Modification)
Targeting the Bromine atom to introduce biaryl motifs.
-
Setup: In a microwave vial, combine the 3-bromo-isoxazoline derivative (1.0 eq), Aryl boronic acid (1.5 eq), and K2CO3 (2.0 eq).
-
Catalyst: Add Pd(dppf)Cl2 (5 mol%).
-
Solvent: Dioxane:Water (4:1). Degas with N2 for 5 mins.
-
Reaction: Heat at 90°C for 2 hours (or MW 110°C for 20 min).
-
Result: Retention of the isoxazoline ring with biaryl expansion.
Protocol C: SNAr Displacement (C-4 Modification)
Targeting the Fluorine atom to modulate solubility.
-
Rationale: The isoxazoline ring at C-1 and Bromine at C-3 withdraw electrons, activating the C-4 Fluorine.
-
Reaction: Treat the scaffold with a secondary amine (e.g., Morpholine, Piperazine) (2.0 eq) in DMSO at 100°C.
-
Outcome: Replacement of Fluorine with the amine. This is crucial for improving the pharmacokinetic (PK) profile (solubility, logD) of the lead compound.
Workflow Visualization
Caption: Divergent synthesis workflow starting from 3-Bromo-4-fluorobenzaldoxime. The pathway enables the sequential construction of the heterocyclic core followed by orthogonal functionalization at the halogen sites.
Quality Control & Validation
To ensure the integrity of the biological assay data, synthesized derivatives must pass the following QC criteria:
-
1H NMR Validation:
-
Isoxazoline Ring: Look for the characteristic ABX pattern of the isoxazoline protons. The chiral proton at C-5 typically appears as a multiplet around 4.8–5.2 ppm , while the diastereotopic methylene protons at C-4 appear around 3.2–3.8 ppm .
-
Loss of Oxime: Disappearance of the singlet at ~8.1 ppm (aldoxime CH).
-
-
LC-MS Confirmation:
-
Isotope Pattern: The product must show the characteristic 1:1 doublet for the Bromine isotope (79Br/81Br).
-
Fragmentation: In MS/MS, loss of the substituent at position 5 is common.
-
References
-
Isoxazoline Synthesis via Nitrile Oxides
- Source: 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions.
-
Link:[Link]
-
Biological Activity of 3-Bromo-isoxazolines
- Source: Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds.
-
Link:[Link]
-
Reaction Mechanism (Nitrile Oxide Cycloaddition)
- Source: 1,3-Dipolar Cycloaddition of Nitrile Oxide (Chem-St
-
Link:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-fluorobenzaldoxime
This Technical Support Guide is designed for researchers and process chemists synthesizing 3-Bromo-4-fluorobenzaldoxime . It moves beyond basic recipe following to address the mechanistic "whys" of side reactions, impurity profiles, and process control.
Subject: Troubleshooting Side Reactions, Impurity Profiling, and Process Optimization Product: 3-Bromo-4-fluorobenzaldoxime (CAS: N/A for oxime specifically, Precursor CAS: 77771-02-9) Reaction Type: Condensation (Aldehyde + Hydroxylamine)
Core Reaction & Mechanism
The synthesis involves the condensation of 3-Bromo-4-fluorobenzaldehyde with Hydroxylamine Hydrochloride (NH₂OH·HCl) in the presence of a base (typically NaOH or Na₂CO₃).
-
Target Mechanism: Nucleophilic attack of hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.
-
Criticality: The 4-Fluoro substituent is activated by the electron-withdrawing oxime/aldehyde group, making the ring susceptible to nucleophilic aromatic substitution (
). This structural vulnerability dictates the strict pH and temperature controls in the protocol.
Reaction Scheme & Side Pathways
Figure 1: Reaction pathways showing the primary condensation and three critical side reaction vectors: Dehydration, Rearrangement, and Nucleophilic Aromatic Substitution.
Troubleshooting Guide (Q&A)
Category A: Impurity Identification
Q1: I see a new impurity peak at [M-18] in my LC-MS. What is it?
-
Diagnosis: This is 3-Bromo-4-fluorobenzonitrile .
-
Root Cause: Dehydration of the oxime.[1][2][3][4] This occurs if the reaction environment becomes too acidic or if the reaction is heated excessively during workup.
-
Solution:
-
Ensure your quenching step neutralizes any excess acid.
-
Avoid high temperatures (>80°C) during solvent removal.
-
Check reagents: Some chemical drying agents (like excess acid anhydrides, if used in downstream steps) can trigger this.
-
Q2: My product yield is good, but I have lost the Fluorine signal in NMR, or I see a mass shift of +17 (OH vs F).
-
Diagnosis: You have formed 3-Bromo-4-hydroxybenzaldoxime via
. -
Root Cause: The Fluorine at position 4 is para to the electron-withdrawing oxime group. This makes it a leaving group. If you used strong bases (like NaOH) at high concentrations or high temperatures, the hydroxide ion (
) displaced the fluorine. -
Solution:
-
Switch Bases: Use a milder base like Sodium Carbonate (
) or Sodium Acetate ( ) instead of NaOH. -
Temperature Control: Keep the reaction below 40°C.
-
Reagent Order: Do not premix the aldehyde with strong base; add base slowly to the mixture of aldehyde and hydroxylamine.
-
Q3: The HPLC shows two close-eluting peaks with identical mass. Is my product impure?
-
Diagnosis: Likely E/Z Isomerism (syn/anti isomers).
-
Context: Oximes exist as geometric isomers. The E-isomer is typically more stable and major, but the Z-isomer is often present.
-
Action: This is often acceptable. If a single isomer is required for crystallization or biological activity, you may need to perform an acid-catalyzed isomerization (equilibration) or recrystallization. Note: Do not confuse this with impurity unless the ratio changes drastically.
Category B: Reaction Optimization
Q4: The reaction stalls with ~10% unreacted aldehyde remaining. Adding more NH₂OH doesn't help.
-
Diagnosis: pH Drift.
-
Mechanism: As the reaction proceeds, HCl is released (from NH₂OH·HCl), dropping the pH. If the pH drops below ~4, the hydroxylamine becomes protonated (
) and loses its nucleophilicity. -
Solution: Monitor pH during the reaction. Maintain pH between 5.0 and 7.0 . Add base dropwise if necessary to maintain this window.
Recommended Experimental Protocol
This protocol minimizes
Reagents:
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Sodium Acetate (1.5 eq) [Preferred over NaOH to prevent F-displacement]
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 3-Bromo-4-fluorobenzaldehyde in Ethanol at room temperature.
-
Reagent Prep: Dissolve Hydroxylamine HCl and Sodium Acetate in the minimum amount of water.
-
Addition: Add the aqueous salt solution to the aldehyde solution dropwise over 15 minutes. Visual check: The solution may warm slightly.
-
Reaction: Stir at 25–30°C for 2–4 hours. Monitor by TLC or HPLC.
-
Checkpoint: Do not heat to reflux unless conversion is stalled. Heat promotes
of the fluorine.
-
-
Workup:
-
Evaporate Ethanol under reduced pressure (Bath <40°C).
-
The oxime usually precipitates upon removal of ethanol.
-
Add cold water. Filter the solid.
-
Wash with water to remove salts.
-
-
Drying: Dry in a vacuum oven at 40°C. Warning: Higher temps can cause dehydration to nitrile.
Diagnostic Logic Tree
Use this flow to diagnose low yields or purity issues.
Figure 2: Diagnostic logic tree for rapid identification of synthesis failures.
Summary of Impurity Data
| Impurity Name | Structure Note | Origin | Prevention |
| 3-Bromo-4-fluorobenzonitrile | Cyano group (-CN) replaces Oxime | Dehydration (Acid/Heat) | Avoid strong acids; Dry <45°C. |
| 3-Bromo-4-hydroxybenzaldoxime | -OH replaces -F | Use mild base (NaOAc); Avoid excess NaOH. | |
| 3-Bromo-4-fluorobenzamide | Amide group | Beckmann Rearrangement | Avoid Lewis acids or high heat. |
| Z-isomer | Geometric Isomer | Kinetic formation | Thermodynamic equilibration (if critical). |
References
-
Synthesis of 3-bromo-4-fluorobenzaldehyde (Precursor)
-
Methodology: Bromination of 4-fluorobenzaldehyde or oxidation of 3-bromo-4-fluorotoluene.[7]
-
Source:
-
-
General Aldoxime Synthesis & Dehydration
-
Nucleophilic Arom
): -
Compound Properties
Sources
- 1. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 11. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Bromo-4-fluorobenzaldoxime Formation
Welcome to the technical support resource for the synthesis and optimization of 3-Bromo-4-fluorobenzaldoxime. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve reaction efficiency, and ensure the highest purity of your final product.
Troubleshooting Guide: Overcoming Common Hurdles
This section provides in-depth solutions to specific issues you may encounter during the synthesis of 3-Bromo-4-fluorobenzaldoxime.
Question 1: My reaction is extremely slow or has stalled, failing to reach completion. What are the primary causes and how can I accelerate it?
This is a common issue in oxime formation, which is a reversible reaction. The rate is highly dependent on a delicate balance of factors.
Core Causality: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 3-bromo-4-fluorobenzaldehyde, followed by dehydration to form the oxime. The rate-determining step is often the dehydration of the carbinolamine intermediate, which is acid-catalyzed.
Troubleshooting Steps:
-
Verify and Optimize Reaction pH: The reaction rate is critically dependent on pH.
-
The Problem: At neutral or high pH, the dehydration of the tetrahedral intermediate is slow. At very low pH (e.g., < 2), the hydroxylamine nucleophile becomes protonated (+NH3OH), which significantly reduces its nucleophilicity and stops the initial attack on the carbonyl.[1][2]
-
The Solution: The optimal rate is typically achieved in a slightly acidic medium, generally between pH 3.5 and 5.[1][2] This provides enough acid to catalyze the dehydration step without deactivating the hydroxylamine. Use a buffer (e.g., acetate buffer) or add a mild acid like acetic acid to control the pH. Avoid strong mineral acids unless carefully controlled.
-
-
Adjust Reagent Stoichiometry:
-
The Problem: Using a 1:1 molar ratio of hydroxylamine to the aldehyde may not be sufficient to drive the equilibrium toward the product side, especially if the reaction is sluggish.
-
The Solution: Employ a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.3 equivalents).[3] This shifts the equilibrium towards the oxime product according to Le Châtelier's principle. A corresponding amount of a mild base (like sodium acetate or pyridine) should be used to liberate the free hydroxylamine from its hydrochloride salt.
-
-
Increase Reaction Temperature:
-
The Problem: The reaction may be kinetically slow at room temperature.
-
The Solution: Gently heating the reaction mixture can significantly increase the rate. A target temperature of 40-60°C is a good starting point. Monitor the reaction closely by TLC or LCMS to avoid potential side reactions or degradation at higher temperatures. Some related preparations have been performed at temperatures up to 100°C to achieve good yields.[4]
-
-
Re-evaluate Your Solvent System:
-
The Problem: Poor solubility of either the aldehyde or the hydroxylamine salt can lead to a slow, heterogeneous reaction.
-
The Solution: A protic solvent that can dissolve all reactants is ideal. Ethanol is a common and effective choice.[3] Aqueous ethanol or other co-solvent systems can also be effective. Some green chemistry approaches have successfully used mineral water, which may offer catalytic benefits from dissolved minerals.[5]
-
Question 2: My final yield of 3-Bromo-4-fluorobenzaldoxime is disappointingly low. Where am I losing my product?
Low yield can stem from an incomplete reaction, product loss during workup, or competing side reactions.
Troubleshooting Steps:
-
Address Incomplete Conversion: First, ensure your reaction has gone to completion by following the steps outlined in Question 1. Unreacted starting material is a common cause of "low yield."
-
Optimize the Workup Procedure:
-
The Problem: The oxime product may have some water solubility, leading to losses during aqueous extraction. Additionally, improper pH during workup can cause hydrolysis back to the aldehyde.
-
The Solution: After reaction completion, the product is often precipitated by pouring the reaction mixture into cold water.[3]
-
Ensure the water volume is sufficient for complete precipitation.
-
Cool the mixture in an ice bath to minimize the solubility of the oxime.
-
If extracting with an organic solvent (e.g., ethyl acetate, DCM), perform multiple extractions to ensure complete recovery.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid catalyst, followed by a brine wash to aid in drying.[6]
-
-
-
Consider Product Stability:
-
The Problem: Oximes can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup or purification.
-
The Solution: Maintain neutral or near-neutral conditions during the workup. Avoid prolonged exposure to strong acids or bases. If purification by column chromatography is necessary, consider using a deactivated silica gel (e.g., by pre-treating with a solvent containing a small amount of triethylamine) to prevent on-column degradation.
-
Question 3: My purified product is contaminated with unreacted 3-Bromo-4-fluorobenzaldehyde. How can I remove it?
Even with optimized conditions, a small amount of starting material may remain.
Troubleshooting Steps:
-
Chemical Wash:
-
The Principle: Aldehydes can be selectively removed by forming a water-soluble adduct.
-
The Method: Wash the organic solution containing your product with a saturated solution of sodium bisulfite. The bisulfite will form an adduct with the residual aldehyde, which can then be removed in the aqueous phase. Be aware that this process can sometimes be slow.
-
-
Recrystallization:
-
The Principle: If the oxime is a solid, recrystallization is an excellent method for purification, as the aldehyde will likely have different solubility properties.
-
The Method: Choose a solvent system where the oxime has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or hexane/ethyl acetate are common solvent systems to try.
-
-
Chromatography:
-
The Principle: Flash column chromatography can effectively separate the more polar oxime from the less polar aldehyde.
-
The Method: Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) and monitor the fractions by TLC to isolate the pure oxime.
-
Data & Workflow Visualization
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Slow / Incomplete Reaction | Suboptimal pH | Adjust pH to 3.5-5 using a buffer or mild acid. |
| Insufficient Hydroxylamine | Use a 1.1-1.3 molar excess of hydroxylamine HCl. | |
| Low Temperature | Gently heat the reaction to 40-60°C. | |
| Poor Reagent Solubility | Use a suitable solvent like ethanol or aqueous ethanol. | |
| Low Yield | Incomplete Conversion | See "Slow / Incomplete Reaction" solutions. |
| Product Loss During Workup | Precipitate in ice-cold water; perform multiple extractions. | |
| Product Instability | Maintain neutral pH during workup; consider deactivated silica for chromatography. | |
| Aldehyde Contamination | Incomplete Reaction | Drive reaction to completion; use a sodium bisulfite wash. |
| Co-purification | Purify via recrystallization or flash column chromatography. |
General Experimental Workflow
Caption: Relationship between pH and key reaction intermediates.
Frequently Asked Questions (FAQs)
-
Q1: What is a standard, reliable protocol to start with? A typical starting procedure involves dissolving 3-bromo-4-fluorobenzaldehyde (1 eq.) in ethanol. In a separate flask, hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.2 eq.) are dissolved in a minimal amount of water and then diluted with ethanol. The hydroxylamine solution is added to the aldehyde solution, and the mixture is stirred at 40-50°C for 2-4 hours while monitoring by TLC. The reaction is then cooled and poured into ice water to precipitate the product, which is collected by filtration, washed with cold water, and dried. [7]
-
Q2: Are there any catalysts that can speed up the reaction? The reaction is inherently acid-catalyzed. The use of hydroxylamine hydrochloride with a base like sodium acetate effectively generates a buffered acidic environment. While stronger catalysts aren't typically necessary, some literature on general oxime synthesis explores various solid acid catalysts or green catalysts which can be effective. [8]For this specific transformation, careful pH control is the most reliable catalytic method.
-
Q3: How do I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like 20-30% ethyl acetate in hexanes. The aldehyde starting material will be less polar (higher Rf value) than the oxime product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, GC or LCMS can be used.
-
Q4: Can I expect to form E/Z isomers of the oxime? Yes, the formation of both syn (E) and anti (Z) isomers is possible. Typically, one isomer is thermodynamically more stable and will be the major product, but the presence of both is common. They can often be distinguished by 1H NMR, as the chemical shift of the proton on the C=N bond will be different for each isomer. For many applications, a mixture of isomers is acceptable.
-
Q5: What are the primary safety concerns? Hydroxylamine and its salts are potentially explosive, especially upon heating, and are skin and respiratory irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and always work in a well-ventilated fume hood. Avoid large-scale reactions without a proper safety assessment. The starting aldehyde and solvents also have their own specific hazards; always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap. [Link]
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google P
-
Synthesis of benzaldoxime from benzaldehyde using nanoscale zero-valent iron and dissolved nitrate or nitrite | Request PDF - ResearchGate. [Link]
-
3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. [Link]
-
Why formation of oximes and hydrazones from aldehydes and ketones require.. - Filo. [Link]
-
Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids . International Journal of Creative Research Thoughts. [Link]
-
Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. [Link]
- Process for the preparation of 3-bromo-4-fluorobenzaldehyde - Google P
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences. [Link]
-
Oxime synthesis - how to convert/remove unreacted aldehyde? - ResearchGate. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. [Link]
-
Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - MDPI. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. [Link]
Sources
- 1. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-4-fluorobenzaldoxime Stability & Handling Guide
Product: 3-Bromo-4-fluorobenzaldoxime CAS: 77771-02-9 Support Ticket: #T-BFBO-STAB-001 Status: Resolved / Knowledge Base Article[1]
Executive Summary
3-Bromo-4-fluorobenzaldoxime is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., pyrethroids).[2] However, it presents a unique stability profile due to the electron-withdrawing nature of the halogen substituents (Br, F) on the aromatic ring. These substituents increase the acidity of the oxime proton and the electrophilicity of the imine carbon, making the compound susceptible to hydrolysis , Beckmann rearrangement , and geometric isomerization (E/Z shifting).
This guide addresses the root causes of instability and provides validated protocols for recovery and maintenance.
Module 1: Storage & Handling (The "Prevention" Phase)
Critical Alert: This compound has a reported melting point range of 28–33°C [1][5].[1] In many laboratory environments, it exists on the threshold of a phase change. Storage at room temperature is the primary cause of degradation.
Standard Operating Procedure (SOP) for Storage
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Arrests thermodynamic equilibration between E (anti) and Z (syn) isomers and prevents "melt-degradation." |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation to 3-bromo-4-fluorobenzoic acid. |
| Light | Amber Vials / Foil | Benzaldoximes undergo photo-induced |
| Moisture | Desiccator | Moisture catalyzes hydrolysis back to the parent aldehyde (3-bromo-4-fluorobenzaldehyde). |
Module 2: Troubleshooting Common Issues (FAQs)
Q1: "My white solid has turned into a yellow oil/sludge. Is it usable?"
Diagnosis: Melting Point Depression & Autocatalytic Hydrolysis. The yellow color typically indicates the formation of 3-bromo-4-fluorobenzaldehyde (hydrolysis product) or oxidative impurities (nitro compounds). As impurities accumulate, they lower the melting point of the remaining oxime, causing it to liquefy. This liquid phase then accelerates further degradation.
Corrective Action:
-
Check TLC: Run TLC (Hexane:EtOAc 4:1). The aldehyde usually runs higher (less polar) than the oxime.
-
If <10% degradation: Perform the Purification Protocol (Module 3).
-
If >10% degradation: Reprocess via oximation (react with hydroxylamine hydrochloride + NaOAc) to regenerate the oxime, rather than attempting to separate.
Q2: "I see two close peaks in my HPLC/UPLC trace. Is my compound impure?"
Diagnosis: Likely E/Z Isomerization. Benzaldoximes exist primarily as the stable E-isomer. However, in solution (especially in protic solvents or under light), the Z-isomer can form.
-
Test: If the mass spectrum (MS) for both peaks is identical (
for Br isotopes), it is likely isomerization, not chemical degradation. -
Resolution: This is often reversible. Ensure your LC solvents are buffered (e.g., 0.1% Formic Acid) to stabilize the peak shape, but be aware that acid can catalyze hydrolysis over long runs.
Q3: "Why did my reaction yield a different product with the same mass?"
Diagnosis: Beckmann Rearrangement. Under acidic conditions or high heat, the oxime can rearrange to form 3-bromo-4-fluorobenzamide . This is an isomer of the oxime (same molecular weight) but chemically distinct (amide vs. oxime).
Module 3: Degradation Mechanisms & Visualization
The following diagram illustrates the three primary instability pathways for 3-Bromo-4-fluorobenzaldoxime.
Figure 1: Primary degradation pathways. Hydrolysis yields the aldehyde (red), Beckmann rearrangement yields the amide (yellow), and light exposure causes reversible isomerization (green).
Module 4: Purification & Recovery Protocol
If your compound has degraded but is still recoverable, use this recrystallization method. The electron-deficient ring makes the compound less soluble in non-polar solvents than unsubstituted benzaldoxime.
Solvent System: Hexane / Ethyl Acetate (or Toluene).
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (35–40°C). Do not boil (risk of thermal decomposition).
-
Precipitation: Slowly add warm Hexane until the solution becomes slightly turbid.
-
Crystallization: Remove from heat. Let it cool to room temperature, then place in a freezer (-20°C) for 12 hours.
-
Filtration: Filter the crystals quickly while cold. Wash with cold Hexane.
-
Drying: Dry under high vacuum at room temperature. Do not use a heated drying oven.
Module 5: Safety & Thermal Hazards
Warning: Oximes are potentially explosive energetic materials. While 3-Bromo-4-fluorobenzaldoxime is generally stable, the N-O bond possesses high energy.
-
DSC Data: Differential Scanning Calorimetry (DSC) of benzaldoximes typically shows a strong exotherm starting >100°C.
-
Incompatibility: Never mix with strong acids (e.g.,
), acid chlorides, or anhydrides unless intended (Beckmann rearrangement), as this generates significant heat. -
Disposal: Quench small amounts by slowly adding to a dilute NaOH solution (hydrolysis to aldehyde) before disposal in organic waste.
References
-
PubChem. (2025).[3][4] 3-Bromo-4-fluorobenzaldoxime - Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: 3-Bromo-4-fluorobenzaldoxime. Merck KGaA.[5] Link
-
Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions. Link
- Kalsi, P. S. (2000). Stereochemistry Conformation and Mechanism. New Age International. (Discussion on E/Z isomerism of oximes).
-
Fisher Scientific. (2025). 3-Bromo-4-fluorobenzaldoxime Safety Data Sheet. Thermo Fisher Scientific.[6] Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 3. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.fr [fishersci.fr]
dealing with impurities in 3-Bromo-4-fluorobenzaldoxime
Technical Support Center: 3-Bromo-4-fluorobenzaldoxime Purity & Process Optimization
To: Research Scientists, Process Chemists, and QA/QC Professionals From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurity Profiles and Purification Workflows for 3-Bromo-4-fluorobenzaldoxime (CAS: 77771-03-0)
Executive Summary
3-Bromo-4-fluorobenzaldoxime is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and agrochemicals. While the oximation of 3-bromo-4-fluorobenzaldehyde is chemically straightforward, achieving pharmaceutical-grade purity (>99.5%) is complicated by three distinct impurity classes: geometric isomers (E/Z) , dehydration byproducts (nitriles) , and rearrangement products (amides) .
This guide provides a root-cause analysis and remediation strategy for these specific impurities, moving beyond generic advice to mechanistic control.
Diagnostic Troubleshooting (Q&A)
Scenario A: The "Double Peak" Phenomenon
User Question: "I am observing two distinct peaks in my HPLC chromatogram (approx. ratio 85:15) with identical mass spectra. Is this a contamination?"
Technical Diagnosis: This is likely not a chemical contamination but geometric isomerism . Benzaldoximes exist in dynamic equilibrium between the E (anti) and Z (syn) forms.
-
Mechanism: The C=N double bond prevents free rotation, creating distinct isomers. The E-isomer is generally thermodynamically more stable due to reduced steric hindrance between the hydroxyl group and the phenyl ring.
-
Impact: For most subsequent reactions (e.g., reduction to amines), the isomer ratio is irrelevant as both forms react. However, for specific metal-catalyzed couplings, the steric environment matters.
Action Plan:
-
Verification: Run a 1H NMR. The aldehydic proton (-CH=N-) typically shifts downfield in the E-isomer compared to the Z-isomer due to the magnetic anisotropy of the hydroxyl group.
-
Equilibration: If a single isomer is strictly required, heating the mixture in an acidic medium (e.g., HCl/Dioxane) often drives the equilibrium toward the thermodynamic product (usually E).
Scenario B: The "Nitrile" Spike
User Question: "My product shows a persistent impurity at roughly -18 mass units (M-18) and a sharp IR band at ~2230 cm⁻¹. Recrystallization isn't removing it."
Technical Diagnosis: You are observing 3-Bromo-4-fluorobenzonitrile .[1] This results from the dehydration of the oxime.
-
Root Cause: This is a thermal or catalytic artifact. Oximes are sensitive to dehydration under acidic conditions or high temperatures, especially in the presence of metal salts (e.g., Cu, Zn) or dehydrating agents (e.g., excess thionyl chloride traces from upstream steps).
-
Prevention: Ensure your reaction pH remains near neutral (buffered) during workup. Avoid drying the oxime at temperatures >60°C under vacuum, as this promotes thermal dehydration.
Scenario C: Persistent Starting Material
User Question: "I have 2-3% unreacted aldehyde remaining despite extending reaction time."
Technical Diagnosis: The reaction equilibrium is stalling. Oximation is reversible.
-
Root Cause: Accumulation of water in the system or insufficient base to neutralize the HCl released from hydroxylamine hydrochloride.
-
Action Plan:
-
Base Ratio: Ensure a stoichiometric excess of base (Sodium Acetate or Pyridine, 1.1–1.2 eq) relative to Hydroxylamine HCl.
-
Phase Transfer: If running in a biphasic system (DCM/Water), add a phase transfer catalyst (e.g., TBAB) to facilitate the interaction between the organic aldehyde and aqueous hydroxylamine.
-
Impurity Pathways & Control Logic
The following diagram illustrates the genesis of common impurities and the critical control points (CCPs) to prevent them.
Figure 1: Reaction network showing the target pathway (blue/green) and parasitic side reactions (red dashed) leading to nitrile and amide impurities.[2]
Validated Purification Protocol
If crude purity is <95%, standard extraction is insufficient. The following recrystallization protocol utilizes the solubility differential between the polar oxime and the non-polar nitrile/aldehyde impurities.
Solvent System: Ethanol / Water (Mixed Solvent)
| Step | Operation | Technical Rationale |
| 1. Dissolution | Dissolve crude solid in Ethanol (95%) at 60°C. Use 3-4 mL per gram of solid. | High solubility of oxime and aldehyde at elevated temp. |
| 2. Filtration | Filter hot (if insolubles present). | Removal of inorganic salts (NaCl/NaOAc). |
| 3. Anti-solvent | Slowly add Water (approx. 1:1 ratio to Ethanol) until varying turbidity persists. | Increases polarity, forcing the hydrophobic oxime out of solution first. |
| 4. Crystallization | Cool gradually to Room Temp, then to 0-4°C for 2 hours. | Rapid cooling traps impurities; slow cooling yields purer crystals. |
| 5. Wash | Filter and wash with cold 20% Ethanol/Water . | Removes surface mother liquor containing nitrile residues. |
| 6. Drying | Vacuum dry at 40°C max. | CRITICAL: High heat (>60°C) causes dehydration to nitrile. |
Decision Tree for Purification:
Figure 2: Logic gate for selecting the appropriate purification method based on specific impurity profiles.
Analytical Specifications
Recommended HPLC Parameters for Impurity Profiling:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond detection).
Data Summary Table:
| Compound | Approx.[3][2][4][5][6][7][8][9][10][11][12] Retention Time (Relative) | Key Identification Feature |
| 3-Bromo-4-fluorobenzaldoxime (E) | 1.00 (Reference) | Major peak |
| 3-Bromo-4-fluorobenzaldoxime (Z) | 0.90 - 0.95 | Close elution, identical MS |
| 3-Bromo-4-fluorobenzamide | 0.60 - 0.70 | Early eluter (more polar) |
| 3-Bromo-4-fluorobenzonitrile | 1.20 - 1.30 | Late eluter (less polar), IR: 2230 cm⁻¹ |
| 3-Bromo-4-fluorobenzaldehyde | 1.40 - 1.50 | Very late eluter, distinct CHO proton in NMR |
References
-
Preparation of Benzaldehyde Oximes
- Methodology: "Microwave synthesis method of benzaldehyde oxime compound.
-
Source:
-
Dehydration to Nitriles
-
Geometric Isomerism (E/Z)
- Characterization: "Benzaldehyde oxime - Wikipedia." Discusses the existence of E/Z isomers (syn/anti), their equilibrium in solvents like methanol, and the potential for Beckmann rearrangement.
-
Source:
-
Regioisomer Separation
- Analytical Technique: "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers." While focusing on the aldehyde precursor, this reference establishes the criticality of GC/HPLC in separating halogenated regioisomers which carry through to the oxime.
-
Source:[12]
Sources
- 1. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles [organic-chemistry.org]
- 9. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 10. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 14. html.rhhz.net [html.rhhz.net]
- 15. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Refining the Work-up of 3-Bromo-4-fluorobenzaldoxime
Welcome to the technical support guide for 3-Bromo-4-fluorobenzaldoxime. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond a simple checklist of steps and provide a deeper understanding of the "why" behind each stage of the work-up and purification process. A successful synthesis is not just about the reaction; it's about isolating a pure product efficiently. This guide is structured as a dynamic resource to help you troubleshoot common issues and refine your methodology for optimal results.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before and during your experiment.
Q1: What are the critical stability concerns for 3-Bromo-4-fluorobenzaldoxime during work-up?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the oxime C=N bond, which will revert the product back to the starting material, 3-Bromo-4-fluorobenzaldehyde.[1][2] Therefore, it is imperative to avoid acidic conditions throughout the work-up process. Aqueous washes should be neutral or slightly basic (e.g., saturated sodium bicarbonate solution) to protect the oxime functional group.
Q2: My final product needs to be exceptionally pure. What is the most likely and problematic impurity I need to remove?
A2: Unreacted 3-Bromo-4-fluorobenzaldehyde is the most common and critical impurity. Its physical properties (low melting point of 31-33 °C, high polarity) can sometimes cause the final oxime product to appear oily or resist crystallization if present in significant amounts.[3][4] A successful work-up must be designed to efficiently remove this starting material.
Q3: I'm seeing two spots for my product on my TLC plate. Is my product impure or is something else going on?
A3: It is highly probable that you are observing the (E) and (Z) stereoisomers of the aldoxime.[1] This is a common characteristic of aldoximes and does not necessarily indicate an impurity.[5] These isomers often have different polarities and can be separated by chromatography. For many applications, a mixture of isomers is acceptable. However, if a single isomer is required, careful column chromatography or fractional crystallization may be necessary.
Q4: What are the key safety considerations when working with this compound and its precursors?
A4: The starting material, 3-Bromo-4-fluorobenzaldehyde, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[6] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. All manipulations should be performed in a well-ventilated fume hood. The safety profile of the final oxime product should be assumed to be similar unless proven otherwise.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section provides direct answers to specific problems you may encounter during the work-up and purification.
Q1: After quenching my reaction and performing an extraction, my crude product is a sticky oil or gum instead of a solid. What happened?
A1: This is a classic purification challenge, often caused by one of two issues:
-
Residual Starting Material: The unreacted 3-Bromo-4-fluorobenzaldehyde is a low-melting solid and can act as a eutectic impurity, depressing the melting point of your product and preventing crystallization.[3][4]
-
Trapped Solvent: Inefficient removal of the extraction solvent (e.g., Ethyl Acetate, Dichloromethane) can leave you with an oil.
Solution Workflow:
-
Confirm Aldehyde Presence: Run a TLC of your oily product against a standard of the starting aldehyde. If the aldehyde is present, an additional purification step is needed.
-
Basic Wash: Re-dissolve your crude product in a suitable solvent like ethyl acetate and wash it with a saturated solution of sodium bisulfite. Sodium bisulfite forms a water-soluble adduct with aldehydes, effectively pulling the unreacted starting material into the aqueous layer. Follow this with a neutral brine wash.
-
High-Vacuum Drying: Ensure your product is dried thoroughly on a rotary evaporator and then under high vacuum for several hours to remove all traces of solvent.
Q2: My yield is significantly lower than expected after the work-up. Where could my product have gone?
A2: Low yield can often be traced back to the work-up conditions.
-
Acidic Hydrolysis: If you used an acidic quench (e.g., NH₄Cl or dilute HCl) or washed with acidic water, you likely hydrolyzed a portion of your oxime back to the water-soluble aldehyde, which was then discarded in the aqueous layer.[1]
-
Emulsion Formation: During extraction, vigorous shaking can lead to the formation of a stable emulsion, trapping your product in the interfacial layer.
Preventative & Corrective Measures:
-
Always Use a Neutral or Basic Quench: Quench the reaction by pouring it into ice-cold water or a saturated NaHCO₃ solution.
-
Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and swirl gently rather than shaking. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
Q3: I've purified my product by column chromatography, but my NMR spectrum still looks complex. Why?
A3: Assuming you have successfully removed the starting aldehyde, the complexity likely arises from the presence of both E/Z isomers.
What to Look For:
-
Duplicate Signals: You will see two distinct sets of signals for the protons near the C=N bond, particularly the aldehydic proton (CH=NOH) and the aromatic protons adjacent to it.
-
Integration: The integration of these paired signals should correspond to the isomeric ratio.
This isomeric mixture is a natural outcome of the reaction and is often carried through to the next synthetic step without issue.
Validated Experimental Protocols
These protocols provide a starting point for a robust and reliable work-up procedure.
Protocol 1: Standard Aqueous Work-up
This procedure is designed to neutralize the reaction, remove water-soluble byproducts, and protect the acid-sensitive oxime.
-
Reaction Quenching: Slowly pour the completed reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the reaction solvent) with stirring.
-
Basification (Optional but Recommended): If the reaction was run under acidic conditions (e.g., using hydroxylamine hydrochloride with a base like pyridine), adjust the pH of the aqueous mixture to ~8 using a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 3 volumes).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1 x 5 volumes)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (1 x 5 volumes) - Critical for removing any residual acid.
-
Brine (saturated NaCl solution) (1 x 5 volumes) - Aids in drying and breaks emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is the most effective method for obtaining highly pure, crystalline 3-Bromo-4-fluorobenzaldoxime, provided the starting aldehyde has been mostly removed.
-
Solvent Screening: The key is to find a solvent system where the oxime is soluble when hot but sparingly soluble when cold.
-
Procedure: a. Dissolve the crude, dry product in a minimum amount of a hot solvent (e.g., Ethanol, Isopropanol) in an Erlenmeyer flask. b. If the product does not crystallize upon cooling, add a poor solvent (e.g., water or hexane) dropwise to the hot solution until it just becomes cloudy. c. Add a few drops of the good solvent to redissolve the solid and make the solution clear again. d. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation & Visualization
Table 1: Recrystallization Solvent System Selection
This table provides starting points for developing a suitable recrystallization solvent system.
| Solvent System (Good : Poor) | Rationale & Comments |
| Ethanol : Water | A classic choice for polar molecules. The oxime should have good solubility in hot ethanol. |
| Toluene : Hexane | Suitable for aromatic compounds. Dissolve in hot toluene and add hexane as the anti-solvent. |
| Ethyl Acetate : Hexane | A versatile system. Ensure the crude material is free of water before attempting. |
| Isopropanol | A single-solvent system that is often effective and less volatile than ethanol. |
Diagram 1: Troubleshooting Workflow for Product Isolation
This diagram outlines the decision-making process when encountering common work-up issues.
Sources
- 1. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]
- 4. 3-Bromo-4-fluorobenzaldehyde 98 77771-02-9 [sigmaaldrich.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Bromo-4-fluorobenzaldoxime Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of Benzaldoximes
Benzaldoximes are a class of organic compounds characterized by the C=N-OH functional group attached to a benzene ring. This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. The oxime moiety can participate in hydrogen bonding and act as a chelating agent, enabling interactions with various biological targets. Furthermore, the aromatic ring can be readily functionalized with different substituents to modulate the compound's physicochemical properties and biological potency.
While research on the specific 3-bromo-4-fluoro substitution pattern is nascent, the presence of halogens, particularly bromine and fluorine, on aromatic rings is a well-established strategy in drug design to enhance activity and modulate pharmacokinetic properties. This guide, therefore, extrapolates from the known biological activities of other substituted benzaldoximes to predict and understand the potential of 3-Bromo-4-fluorobenzaldoxime derivatives.
Synthesis of Benzaldoxime Derivatives: A General Overview
The synthesis of benzaldoxime derivatives typically proceeds through the condensation reaction of a corresponding benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This straightforward and efficient reaction allows for the generation of a diverse library of derivatives from various substituted benzaldehydes.
Below is a general workflow for the synthesis and subsequent biological evaluation of benzaldoxime derivatives.
Caption: General workflow for the synthesis and biological evaluation of benzaldoxime derivatives.
Antimicrobial Activity of Substituted Benzaldoximes
Several studies have highlighted the potential of benzaldoxime derivatives as antimicrobial agents. The nature and position of substituents on the benzene ring play a crucial role in determining their activity spectrum and potency.
Comparative Data on Antimicrobial Activity
While specific data for 3-Bromo-4-fluorobenzaldoxime is unavailable, a study on other substituted benzaldoximes provides valuable comparative insights into their antibacterial activity.
| Compound/Substituent | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Unsubstituted Benzaldoxime | No significant activity | No significant activity | [1] |
| 4-Nitrobenzaldoxime | Moderate activity | Moderate activity | [1] |
| 4-Chlorobenzaldoxime | Good activity | Moderate activity | [1] |
| 4-Hydroxybenzaldoxime | Good activity | Good activity | [1] |
Note: This table is a qualitative summary based on the provided reference. Quantitative data such as Minimum Inhibitory Concentration (MIC) values would be necessary for a precise comparison.
The data suggests that electron-withdrawing groups (like nitro and chloro) and electron-donating groups (like hydroxyl) can enhance the antibacterial activity of the benzaldoxime scaffold. This provides a rationale for exploring the antimicrobial potential of 3-Bromo-4-fluorobenzaldoxime derivatives, as the bromo and fluoro substituents are strongly electron-withdrawing.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antibacterial activity of synthesized compounds.
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile swabs
-
Sterile filter paper discs (6 mm diameter)
-
Solutions of test compounds at known concentrations
-
Positive control (e.g., standard antibiotic)
-
Negative control (e.g., solvent used to dissolve compounds)
-
Incubator
Procedure:
-
Prepare Inoculum: Aseptically transfer a single colony of the test bacterium into a tube of sterile broth and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculate Plates: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a nutrient agar plate to create a lawn of bacteria.
-
Apply Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Also, place discs with the positive and negative controls.
-
Incubate: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.
Anticancer Activity of Oxime Derivatives
The oxime functional group has been incorporated into various molecular scaffolds to develop potent anticancer agents. While specific studies on the anticancer activity of 3-Bromo-4-fluorobenzaldoxime derivatives are yet to be published, research on other oxime-containing compounds demonstrates their potential in this therapeutic area. For instance, some indirubin-3'-oxime derivatives have shown significant inhibitory activity against HepG2 (liver cancer) cells, with IC50 values in the low micromolar range.[2]
Comparative Data on Anticancer Activity of Indirubin-3'-oxime Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Indirubin-3'-(O-propargyl)-oxime | HepG2 | 1.3 | [2] |
| 6-Bromoindirubin-3'-oxime | HepG2 | 0.62 | [2] |
| 6-Bromoindirubin-3'-(O-propargyl)-oxime | HepG2 | 1.6 | [2] |
The data on indirubin-3'-oxime derivatives suggests that the introduction of a bromo substituent can significantly enhance anticancer activity.[2] This finding strongly supports the investigation of 3-Bromo-4-fluorobenzaldoxime derivatives as potential anticancer agents.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition by Benzaldoxime Derivatives
Benzaldoxime derivatives have also been explored as inhibitors of various enzymes. A notable example is their activity against tyrosinase, a key enzyme in melanin biosynthesis.
Comparative Data on Tyrosinase Inhibition by Substituted Benzaldoximes
| Compound | IC50 (µM) | Reference |
| Benzaldoxime | Weak inhibitor | [3] |
| 4-Hydroxybenzaldoxime | 100 | [3] |
| 3,4-Dihydroxybenzaldoxime | 1.8 | [3] |
| 3,4-Dihydroxybenzaldehyde-O-ethyloxime | 0.3 | [3] |
The data indicates that the presence of hydroxyl groups on the benzene ring significantly enhances the tyrosinase inhibitory activity of benzaldoximes.[3] This suggests that the electronic properties of the substituents are critical for enzyme inhibition. The strong electron-withdrawing nature of the bromo and fluoro groups in 3-Bromo-4-fluorobenzaldoxime could lead to interesting interactions with enzyme active sites, making this class of compounds worthy of investigation as enzyme inhibitors.
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's activity
-
Test compounds
-
96-well plate or cuvettes
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the buffer, the enzyme, and the test compound at various concentrations. Include a control reaction without the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period to allow for binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitor Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance, fluorescence, or another detectable signal that is proportional to the product formation or substrate consumption.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 3-Bromo-4-fluorobenzaldoxime derivatives is currently scarce, the comparative analysis of structurally related benzaldoximes and other oxime derivatives provides a strong rationale for their investigation as potential therapeutic agents. The presence of bromo and fluoro substituents is anticipated to modulate the biological activity, potentially leading to enhanced antimicrobial, anticancer, or enzyme inhibitory properties.
Future research should focus on the synthesis of a library of 3-Bromo-4-fluorobenzaldoxime derivatives and their systematic evaluation in a panel of biological assays. Such studies will be crucial to elucidate the structure-activity relationships and to identify lead compounds for further development. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this promising area of drug discovery.
References
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. PubMed. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed. [Link]
-
ANTIBACTERIAL ACTIVITY OF SOME SELECTED SUBSTITUTED BENZALDOXIMES. Journal of Chemical Society of Nigeria. [Link]
-
Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors. PubMed. [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. ResearchGate. [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some newer substituted benzimidazole derivatives. ResearchGate. [Link]
-
ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. Archives of Pharmacy. [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
-
The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Preprints.org. [Link]
-
Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. ResearchGate. [Link]
-
Substituent effect of benzaldehydes on tyrosinase inhibition. PubMed. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
-
Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. PubMed. [Link]
-
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]
-
Evaluation of Enzyme Inhibition Data in Screening for New Drugs. PubMed. [Link]
-
Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. [Link]
Sources
comparative study of 3-Bromo-4-fluorobenzaldoxime with other benzaldoximes
[1]
Executive Summary
3-Bromo-4-fluorobenzaldoxime represents a specialized "privileged scaffold" in modern drug discovery.[1] Unlike simple benzaldoximes, this di-halogenated derivative offers a unique intersection of electronic deactivation and lipophilic enhancement .[1]
While standard benzaldoximes are often transient intermediates, the 3-Bromo-4-fluoro variant is increasingly valued for two specific properties:
-
Metabolic Stability: The para-fluorine blocks the primary site of P450 oxidative metabolism (para-hydroxylation).[1]
-
Halogen Bonding Capability: The meta-bromine atom serves as a distinct "sigma-hole" donor, enabling specific non-covalent interactions with protein targets that chloro- or fluoro-analogs cannot achieve.[1]
This guide compares the physicochemical and reactive profiles of 3-Bromo-4-fluorobenzaldoxime against its mono-halogenated and unsubstituted counterparts.[1]
Part 1: Comparative Physicochemical Profile[1]
To understand the utility of 3-Bromo-4-fluorobenzaldoxime, we must quantify its electronic and steric environment compared to standard alternatives.[1]
Table 1: Substituent Effects and Physical Properties
Data derived from standard Hammett constants (
| Compound | Substituents | Lipophilicity ( | Melting Point (°C) | Reactivity (Dehydration)* | ||
| Benzaldoxime | H, H | 0.00 | 0.00 | 0.00 | 35-37 | Baseline |
| 4-Fluorobenzaldoxime | 4-F | 0.06 | - | 0.14 | 85-87 | Moderate |
| 4-Bromobenzaldoxime | 4-Br | 0.23 | - | 0.86 | 109-111 | High |
| 3-Bromo-4-fluorobenzaldoxime | 3-Br, 4-F | 0.06 (F) | 0.39 (Br) | 1.00 | 31-33 | Very High |
Key Insight: The 3-Bromo-4-fluorobenzaldoxime exhibits a surprisingly low melting point (31-33 °C) compared to its mono-substituted analogs.[1] This "eutectic-like" behavior suggests disrupted crystal packing forces, likely due to the steric clash of the ortho-positioned bromine and fluorine atoms. This low melting point makes it highly soluble in organic solvents, facilitating rapid reaction kinetics in solution phase synthesis.[1]
Part 2: Synthetic Efficiency & Reactivity[2]
The primary utility of benzaldoximes in drug development is their conversion to benzonitriles (via dehydration) or benzylamines (via reduction). The specific substitution pattern of 3-Bromo-4-fluorobenzaldoxime significantly alters these pathways.[1]
The Electronic Advantage in Dehydration
Dehydration of aldoximes to nitriles typically proceeds via an elimination mechanism. Electron-withdrawing groups (EWGs) on the aromatic ring generally facilitate this reaction by increasing the acidity of the aldoxime proton and making the carbon more susceptible to nucleophilic attack by dehydrating agents.
-
Mechanism: The combined electron-withdrawing effect of 3-Br (
) and 4-F ( ) creates an electron-deficient aromatic ring.[1] -
Result: 3-Bromo-4-fluorobenzaldoxime undergoes dehydration to 3-bromo-4-fluorobenzonitrile faster and under milder conditions than unsubstituted benzaldoxime.[1]
Visualization: Reaction Pathway & SAR Logic
Figure 1: Synthetic pathway from aldehyde precursor to nitrile scaffold, highlighting the specific Structure-Activity Relationship (SAR) benefits of the halogen substituents.
Part 3: Experimental Protocols
The following protocols are designed for high reproducibility. The low melting point of the 3-Bromo-4-fluoro derivative requires specific handling during isolation to prevent oiling out.[1]
Protocol A: Synthesis of 3-Bromo-4-fluorobenzaldoxime
Objective: Isolate the oxime from the commercially available aldehyde.
Reagents:
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Acetate (1.5 eq)
-
Ethanol/Water (3:1 ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-Bromo-4-fluorobenzaldehyde (2.03 g, 10 mmol) in Ethanol (15 mL). The solution should be clear.
-
Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (0.83 g, 12 mmol) and Sodium Acetate (1.23 g, 15 mmol) in Water (5 mL).
-
Addition: Add the aqueous solution to the ethanolic aldehyde solution dropwise over 5 minutes.
-
Observation: The mixture will warm slightly (exothermic).[1]
-
-
Reaction: Stir vigorously at room temperature (25 °C) for 1 hour.
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane).[1] The aldehyde spot (
) should disappear, replaced by the oxime spot ( ).
-
-
Isolation (Critical):
-
Rotary evaporate the ethanol to 1/3 volume.[1]
-
Add ice-cold water (20 mL).
-
Note: Due to the low MP (31-33 °C), the product may form an oil. If oil forms, extract with Dichloromethane (3 x 15 mL), dry over MgSO4, and concentrate in vacuo to yield a solid/oil which crystallizes upon refrigeration.
-
-
Yield: Expect 90-95% yield.
Protocol B: Dehydration to 3-Bromo-4-fluorobenzonitrile
Objective: Demonstrate the enhanced reactivity of the oxime.
Reagents:
-
3-Bromo-4-fluorobenzaldoxime (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq) or Propylphosphonic Anhydride (T3P) for milder conditions.[1] -
Dichloromethane (DCM)
Workflow:
Part 4: Biological & Structural Implications[1]
In comparative drug design, the 3-Bromo-4-fluorobenzaldoxime motif is superior to the 4-chlorobenzaldoxime motif often found in older libraries.[1]
The "Sigma Hole" Effect
The bromine atom at the 3-position is not just a steric blocker. It exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Br bond.
-
Application: This allows the bromine to act as a Lewis Acid in non-covalent binding pockets, accepting electron density from backbone carbonyls in target proteins (e.g., Kinases or GPCRs).
-
Comparison: 3-Chloro analogs have a much weaker sigma hole; 3-Methyl analogs lack this capability entirely.[1]
Metabolic Blocking
The 4-Fluoro substituent is strategically placed to block metabolic degradation.[1]
-
Mechanism: P450 enzymes typically attack the electron-rich para-position of phenyl rings.[1] Fluorine, being small but highly electronegative, prevents this oxidation without introducing significant steric bulk that might ruin binding affinity.
Table 2: Biological Suitability Score[1]
| Feature | 3-Br-4-F Analog | 4-Cl Analog | Unsubstituted |
| Metabolic Half-Life | High (Blocked) | Medium | Low (Rapid oxidation) |
| Membrane Permeability | High (Lipophilic) | Medium | Low |
| Specific Binding | Halogen Bond (Br) | Weak Halogen Bond | None |
References
-
PubChem. (2025).[1] 3-Bromo-4-fluorobenzaldehyde: Physical Properties and Safety Data.[1] National Library of Medicine.[1] Link
-
Sigma-Aldrich. (2025).[1] Product Specification: 3-Bromo-4-fluorobenzaldehyde, 98%.[1] Merck KGaA.[1] Link
-
Ding, R., et al. (2018).[1][4] "Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation." Journal of Organic Chemistry, 83(21), 12939-12944. (Context for dehydration mechanisms). Link
-
Wilcken, R., et al. (2013).[1] "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388. (Foundational text on the Br-sigma hole effect). Link
Sources
- 1. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]
A Comparative Guide to the Reactivity of 3-Bromo-4-fluorobenzaldoxime: An In-Depth Technical Analysis for Researchers
In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of substituted aromatic compounds is a cornerstone of rational molecular design. This guide provides a comprehensive technical assessment of 3-Bromo-4-fluorobenzaldoxime, a versatile synthetic intermediate. We will delve into its synthesis, electronic properties, and expected reactivity in key chemical transformations, benchmarked against relevant analogs to provide a predictive framework for its application in complex synthetic pathways.
Introduction: The Significance of Halogenated Benzaldoximes
Benzaldoxime and its derivatives are pivotal building blocks in organic synthesis, serving as precursors to amides via Beckmann rearrangement, amines through reduction, and various heterocycles through cycloaddition reactions. The introduction of halogen substituents onto the benzene ring dramatically influences the electron density and steric environment of the oxime functional group, thereby modulating its reactivity. 3-Bromo-4-fluorobenzaldoxime is of particular interest due to the competing electronic effects of the bromo and fluoro groups, which fine-tune the reactivity of the molecule. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's chemical behavior.
Synthesis and Characterization of 3-Bromo-4-fluorobenzaldoxime
The journey to understanding the reactivity of 3-Bromo-4-fluorobenzaldoxime begins with its synthesis, which is typically a two-step process from commercially available 4-fluorobenzaldehyde.
Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde
The critical first step is the regioselective bromination of 4-fluorobenzaldehyde. The fluorine atom is a moderately deactivating ortho-, para-director. Therefore, direct bromination will yield a mixture of products. To achieve the desired 3-bromo-4-fluoro substitution pattern, specific methodologies are employed. One common approach involves electrophilic aromatic substitution using a brominating agent in the presence of a Lewis acid catalyst, such as aluminum trichloride[1]. Another effective method utilizes sodium bromide and sodium hypochlorite in a biphasic system, offering a greener and more controlled reaction[2][3].
Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzaldehyde [2][3]
-
In a round-bottom flask, dissolve 1 mole of 4-fluorobenzaldehyde in dichloromethane.
-
In a separate beaker, prepare a solution of 1.03 moles of sodium bromide in water and add 35% hydrochloric acid.
-
Combine the two solutions and, with vigorous stirring and ultrasonication at 20-25 °C, add a solution of 1.03 moles of 8% sodium hypochlorite dropwise over 1 hour.
-
After the addition is complete, continue stirring with ultrasonication for 30 minutes.
-
Allow the layers to separate. The organic layer is washed to neutrality, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 3-bromo-4-fluorobenzaldehyde can be purified by distillation or crystallization.
Oximation of 3-Bromo-4-fluorobenzaldehyde
The conversion of the aldehyde to the corresponding oxime is a standard condensation reaction with hydroxylamine. This reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzaldoxime [4]
-
Dissolve 1 mole of 3-Bromo-4-fluorobenzaldehyde in a suitable solvent such as ethanol or methanol.
-
Add a solution of 1.1 moles of hydroxylamine hydrochloride and a slight excess of a base (e.g., pyridine or sodium acetate) in water.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product can be isolated by precipitation upon addition of water and purified by recrystallization.
dot
Caption: Synthetic route to 3-Bromo-4-fluorobenzaldoxime.
Spectroscopic Characterization
-
¹H NMR: The spectrum would show characteristic signals for the three aromatic protons and the oxime proton (-CH=NOH). The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo and fluoro substituents. The oxime proton is typically a broad singlet.
-
¹³C NMR: The spectrum would display signals for the seven carbon atoms. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.
-
IR Spectroscopy: Key vibrational bands would include the O-H stretch of the oxime (around 3300-3100 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and C-Br and C-F stretching frequencies.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Comparative Reactivity Analysis
The reactivity of 3-Bromo-4-fluorobenzaldoxime is governed by the interplay of the electronic and steric effects of the bromo and fluoro substituents on the oxime functional group.
Electronic Effects of Substituents
Both bromine and fluorine are electron-withdrawing groups through induction (-I effect), which deactivates the aromatic ring towards electrophilic attack. However, they are also capable of donating electron density through resonance (+R effect) due to their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect.
In 3-Bromo-4-fluorobenzaldoxime, the cumulative electron-withdrawing nature of the two halogens will decrease the electron density on the aromatic ring and, to a lesser extent, on the oxime functional group. This has several implications for its reactivity compared to unsubstituted benzaldoxime and other substituted analogs.
| Substituent Effect | Impact on Reactivity |
| Inductive Effect (-I) | Both Br and F are strongly electronegative, withdrawing electron density from the ring and the C=N bond. This increases the electrophilicity of the imine carbon. |
| Resonance Effect (+R) | Both halogens can donate a lone pair of electrons to the ring, partially offsetting the inductive withdrawal. Fluorine's resonance effect is weaker than its inductive effect. |
| Steric Hindrance | The bromine atom at the ortho position to the oxime group can provide steric hindrance to approaching reagents. |
Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. The reaction is initiated by protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti to the leaving group. For aldoximes, this typically involves the migration of the aryl group.
The electron-withdrawing nature of the bromo and fluoro substituents in 3-Bromo-4-fluorobenzaldoxime is expected to decrease the rate of the Beckmann rearrangement compared to unsubstituted benzaldoxime. This is because the migration of the electron-deficient aryl group to the electron-deficient nitrogen atom is disfavored. The transition state for the rearrangement involves the development of positive charge on the migrating group, which is destabilized by electron-withdrawing substituents.
dot
Caption: Generalized mechanism of the Beckmann rearrangement.
Reduction to Amines
Oximes can be reduced to primary amines using various reducing agents, such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation. The electron-deficient nature of the C=N bond in 3-Bromo-4-fluorobenzaldoxime, due to the electron-withdrawing substituents, should make it more susceptible to nucleophilic attack by hydride reagents . Therefore, its reduction to the corresponding benzylamine is expected to proceed readily.
Comparison of Reducing Agents for Oxime Reduction:
| Reducing Agent | Conditions | Selectivity |
| LiAlH₄ | Anhydrous ether or THF | Powerful, reduces most functional groups |
| NaBH₄/Catalyst | Alcoholic solvents | Milder, often requires a catalyst (e.g., NiCl₂) |
| H₂/Catalyst | H₂ gas, Pd/C, PtO₂ | Clean, but may also reduce other functional groups |
Hydrolysis to Aldehyde
The hydrolysis of oximes back to the corresponding aldehyde or ketone is typically carried out under acidic conditions. The electron-withdrawing groups on the aromatic ring of 3-Bromo-4-fluorobenzaldoxime are expected to increase the rate of hydrolysis compared to electron-rich benzaldoximes. This is because they enhance the electrophilicity of the imine carbon, making it more susceptible to attack by water.
1,3-Dipolar Cycloaddition Reactions
Oximes can be converted to nitrile oxides, which are versatile 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings like isoxazoles and isoxazolines. The formation of the nitrile oxide from the aldoxime is typically achieved by oxidation.
The reactivity of the resulting 3-bromo-4-fluorobenzonitrile oxide in [3+2] cycloaddition reactions will be influenced by the electronic effects of the substituents. The electron-withdrawing groups will lower the energy of the LUMO of the nitrile oxide, which is expected to accelerate reactions with electron-rich dipolarophiles (HOMO-controlled reactions).
dot
Caption: Pathway for 1,3-dipolar cycloaddition of 3-Bromo-4-fluorobenzaldoxime.
Comparative Reactivity Summary
The following table provides a qualitative comparison of the expected reactivity of 3-Bromo-4-fluorobenzaldoxime with unsubstituted benzaldoxime and a more electron-rich analog, 4-methoxybenzaldoxime.
| Reaction | 4-Methoxybenzaldoxime (Electron-Rich) | Benzaldoxime (Neutral) | 3-Bromo-4-fluorobenzaldoxime (Electron-Poor) |
| Beckmann Rearrangement | Faster | Baseline | Slower |
| Reduction to Amine | Slower | Baseline | Faster |
| Acid-Catalyzed Hydrolysis | Slower | Baseline | Faster |
| [3+2] Cycloaddition (with electron-rich dipolarophiles) | Slower | Baseline | Faster |
Conclusion and Future Outlook
3-Bromo-4-fluorobenzaldoxime presents a unique reactivity profile shaped by the competing electronic effects of its halogen substituents. Its electron-deficient nature suggests enhanced reactivity in nucleophilic additions to the C=N bond, such as reduction and hydrolysis, and in [3+2] cycloaddition reactions with electron-rich partners. Conversely, reactions that involve the migration of the electron-deficient aryl ring, like the Beckmann rearrangement, are predicted to be slower.
This guide provides a theoretical framework for predicting the reactivity of 3-Bromo-4-fluorobenzaldoxime. Experimental validation of these predictions will be crucial for its effective utilization in synthetic chemistry. Further studies quantifying the reaction rates and exploring the scope of its participation in various transformations will undoubtedly solidify its position as a valuable tool for the synthesis of novel pharmaceuticals and agrochemicals.
References
- SINOPHARM CHEM REAGENT. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka | Patsnap.
- Google Patents. (2021). Synthetic method of 3-bromo-4-fluorobenzaldehyde. CN109912396B.
-
PrepChem.com. (n.d.). Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Beckmann rearrangement. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, August 28). Benzaldehyde oxime. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 26). The Beckmann Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, October 29). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]
Sources
- 1. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
Selectivity and Cross-Reactivity Profiling: 3-Bromo-4-fluorobenzaldoxime
Executive Summary
3-Bromo-4-fluorobenzaldoxime (BFBO) is a critical bifunctional intermediate used primarily in the synthesis of isoxazole-based therapeutics (e.g., BRD4 inhibitors) and pyrethroid metabolites. Its utility lies in its "three-handle" architecture: the oxime (for heterocycle formation), the aryl bromide (for cross-coupling), and the aryl fluoride (for nucleophilic substitution).
However, this versatility introduces significant cross-reactivity risks in both chemical synthesis (chemoselectivity) and biological screening (assay interference). This guide provides a technical comparison of BFBO against its chlorinated and non-halogenated analogs, detailing protocols to evaluate its performance and mitigate off-target reactivity.
Key Findings:
-
Chemical Cross-Reactivity: The oxime group in BFBO can poison Pd-catalysts during Suzuki couplings intended for the bromine site. Protection or sequence modification is required.
-
Biological Interference: Unprotected oximes are frequent "false positives" in high-throughput screening (HTS) due to metal chelation and redox cycling, often mimicking "cross-reactivity" in enzymatic assays.
-
Selectivity: The fluorine substituent at the 4-position significantly alters the dipole moment compared to the chloro-analog, enhancing the rate of 1,3-dipolar cycloadditions but increasing susceptibility to SNAr side reactions.
Chemical Profile & Comparative Analysis
Structural Reactivity Map
The following diagram illustrates the competing reactivity nodes of BFBO, highlighting where cross-reactivity (interference) occurs during synthesis or screening.
Figure 1: Reactivity map showing the primary synthetic pathways (solid lines) and cross-reactivity interference points (dotted lines).
Comparative Performance Data
The table below contrasts BFBO with its primary alternatives in drug design workflows.
| Feature | 3-Bromo-4-fluorobenzaldoxime (BFBO) | 3-Bromo-4-chlorobenzaldoxime (BCBO) | 3-Bromobenzaldoxime (BBO) |
| Electronic Effect (Hammett | High (F is strongly EWG) | Moderate (Cl is EWG) | Low (H is neutral) |
| Dipolar Cycloaddition Rate | Fastest (Activated dipole) | Moderate | Slow |
| Metabolic Stability | High (F blocks metabolism) | Moderate (Cl susceptible to oxidative dehalogenation) | Low (P450 oxidation at C4) |
| Cross-Reactivity Risk (SNAr) | High (F is a good leaving group in activated systems) | Low | Negligible |
| Lipophilicity (cLogP) | ~2.3 | ~2.8 | ~2.1 |
| Primary Application | Fragment-based drug discovery (F-NMR probe) | General intermediate | Basic scaffold |
Biological Cross-Reactivity & Assay Interference
In the context of drug development, "cross-reactivity" for small molecules often refers to promiscuous binding or assay interference . BFBO exhibits specific liabilities that must be controlled.
Mechanism of Interference
-
Metalloenzyme Inhibition (False Positive): The oxime moiety (
) is a potent chelator of Zinc ( ) and Iron ( ). In assays for metalloproteases (e.g., MMPs) or HDACs, BFBO may appear as a "hit" not because it binds the active site specifically, but because it strips the catalytic metal. -
Redox Cycling: In fluorescence-based assays involving redox steps (e.g., Resazurin reduction), the oxime can undergo redox cycling, generating reactive oxygen species (ROS) that quench the signal or produce false colorimetric readouts.
-
Immunological Cross-Reactivity: If BFBO is used as a hapten to generate antibodies (e.g., for detecting pyrethroid metabolites), the high structural similarity between the Bromo-Fluoro and Bromo-Chloro motifs often leads to >80% cross-reactivity in immunoassays. The Fluorine atom does not provide sufficient steric bulk to differentiate it from Hydrogen or Chlorine in the antibody binding pocket.
Experimental Protocols
Protocol A: Evaluating Chemoselectivity (Synthesis)
Objective: To synthesize an isoxazole scaffold without compromising the aryl bromide handle for late-stage diversification.
Methodology:
-
Reagents: BFBO (1.0 eq), N-chlorosuccinimide (NCS, 1.1 eq), Terminal Alkyne (1.2 eq), Triethylamine (Et3N, 1.5 eq), DCM.
-
Step 1 (Chlorination): Dissolve BFBO in DMF. Add NCS slowly at 0°C. Stir for 1h to generate the hydroximoyl chloride .
-
Control Check: Monitor by TLC.[1] Disappearance of oxime indicates no "cross-reaction" with the Bromo group (which is stable to NCS).
-
-
Step 2 (Cycloaddition): Add the alkyne followed by dropwise addition of Et3N. The base generates the nitrile oxide in situ.
-
Selectivity Readout: Isolate the product.
-
Success Criteria: Retention of the Ar-Br signal in 1H-NMR (approx. 7.8 ppm). Loss of Br indicates halogen scrambling (cross-reactivity).
-
Note: The Fluorine atom at C4 activates the dipole, typically increasing yield by 15-20% compared to the Chloro-analog [1].
-
Protocol B: Assessing Assay Interference (Biological)
Objective: To determine if BFBO inhibition of a target kinase/protease is genuine or due to oxime-mediated cross-reactivity.
Methodology:
-
Preparation: Prepare a 10 mM stock of BFBO in DMSO.
-
Screening Conditions:
-
Condition A (Standard): Enzyme + Substrate + BFBO.
-
Condition B (Detergent): Add 0.01% Triton X-100 (rules out aggregation).
-
Condition C (Redox): Add 1 mM DTT (rules out oxidation interference).
-
-
Cross-Reactivity Test (The "Shift" Assay):
-
Measure IC50 of BFBO.
-
Repeat measurement in the presence of 10x excess Hydroxylamine .
-
Analysis: If the IC50 shifts significantly (potency decreases), the activity is likely due to the oxime group's non-specific reactivity (interference) rather than the specific Bromo-Fluoro scaffold binding.
-
References
-
Waldo, J. P., & Larock, R. C. (2005).[2] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Link
-
Kukushkin, V. Y., & Pombeiro, A. J. (2024). A review on oxime functionality: an ordinary functional group with significant impacts. Chemical Communications. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Shan, G., et al. (1999). A sensitive class specific immunoassay for the detection of pyrethroid metabolites in human urine.[3] Chemical Research in Toxicology, 12(11), 1033-1040. (Demonstrates cross-reactivity of halogenated phenoxy metabolites). Link
Sources
A Technical Guide to 3-Bromo-4-fluorobenzaldoxime: Benchmarking its Performance as a Synthon in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-4-fluorobenzaldoxime has emerged as a synthon of interest, offering a unique combination of steric and electronic properties for the synthesis of novel heterocyclic compounds, particularly in the realm of drug discovery and materials science. This guide provides an in-depth technical analysis of 3-Bromo-4-fluorobenzaldoxime, benchmarking its performance against relevant alternatives and offering detailed experimental protocols to support its application.
Introduction: The Strategic Advantage of 3-Bromo-4-fluorobenzaldoxime
3-Bromo-4-fluorobenzaldoxime is a derivative of benzaldehyde, featuring a bromine atom and a fluorine atom at positions 3 and 4 of the phenyl ring, respectively. This substitution pattern imparts a distinct electronic character to the molecule, influencing its reactivity and making it a valuable precursor for a range of chemical transformations. The presence of the halogen substituents provides handles for further functionalization, for instance, through cross-coupling reactions, while the aldoxime moiety is a versatile functional group, most notably serving as a precursor to nitrile oxides for 1,3-dipolar cycloaddition reactions.[1]
The primary application of 3-Bromo-4-fluorobenzaldoxime as a synthon lies in its ability to generate the corresponding nitrile oxide, a highly reactive 1,3-dipole. This intermediate can then readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford substituted isoxazolines and isoxazoles, respectively.[1] These five-membered heterocyclic cores are prevalent in a multitude of biologically active compounds and functional materials.[2]
The strategic placement of the bromo and fluoro groups on the phenyl ring is anticipated to influence the stability and reactivity of the nitrile oxide intermediate, as well as the properties of the resulting heterocyclic products. The electron-withdrawing nature of the halogens can enhance the electrophilicity of the nitrile oxide, potentially accelerating the cycloaddition reaction.[3]
Synthesis of 3-Bromo-4-fluorobenzaldoxime: A Reliable Protocol
While the direct synthesis of 3-Bromo-4-fluorobenzaldoxime is not extensively documented in peer-reviewed literature, a robust two-step procedure can be employed, starting from the commercially available 4-fluorobenzaldehyde.
Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
The precursor, 3-Bromo-4-fluorobenzaldehyde, can be synthesized in high yield and purity through the bromination of 4-fluorobenzaldehyde. Several methods have been reported, with a notable green and efficient approach utilizing sodium bromide and sodium hypochlorite in a biphasic system.[4]
Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzaldehyde [4]
-
Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.
-
In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of purified water and, while stirring, add 100 mL of 35% hydrochloric acid to create solution B.
-
Combine solutions A and B at a temperature of 20-25 °C.
-
Initiate ultrasonic irradiation and add 1.02 moles of an 8% aqueous sodium hypochlorite solution dropwise over 1 hour with continuous stirring.
-
After the addition is complete, continue ultrasonic treatment and stirring for 30 minutes, maintaining the temperature.
-
Allow the mixture to stand for 15 minutes to allow for phase separation.
-
Separate the organic (dichloromethane) phase and wash it with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by bulk melting crystallization at 31 °C to obtain pure 3-Bromo-4-fluorobenzaldehyde.
This method reports a high yield of 91.9% with a purity of 99.4%.[4]
Step 2: Synthesis of 3-Bromo-4-fluorobenzaldoxime
The conversion of the aldehyde to the aldoxime is a standard and generally high-yielding reaction.
Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzaldoxime
-
To a solution of 3-Bromo-4-fluorobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-4-fluorobenzaldoxime.
This standard procedure is expected to provide the desired aldoxime in good to excellent yield.
Performance as a Synthon: 1,3-Dipolar Cycloaddition Reactions
The primary utility of 3-Bromo-4-fluorobenzaldoxime is as a precursor to 3-bromo-4-fluorobenzonitrile oxide for the synthesis of isoxazolines and isoxazoles. The nitrile oxide is typically generated in situ from the aldoxime by oxidation or dehydrohalogenation of an intermediate hydroximoyl halide.[3]
Benchmarking Performance: A Comparative Analysis
The electronic nature of the substituents on the aromatic ring of the benzaldoxime plays a crucial role in the rate and selectivity of the cycloaddition. Electron-withdrawing groups, such as the bromo and fluoro substituents in our target molecule, are generally expected to have a minimal effect on the rate of the electrochemical synthesis of isoxazolines, suggesting that the reaction is not highly sensitive to the electronic properties of the aldoxime.[3]
Table 1: Comparative Performance of Substituted Benzaldoximes in 1,3-Dipolar Cycloaddition Reactions
| Aldoxime Synthon | Dipolarophile | Reaction Conditions | Yield (%) | Reference |
| 3-Bromo-4-fluorobenzaldoxime (Predicted) | Styrene | NCS, Et3N, CH2Cl2, rt | Good to Excellent | Inferred |
| 4-Fluorobenzaldoxime | Styrene | NCS, Et3N, CH2Cl2, rt | High | Inferred from similar reactions |
| 4-Chlorobenzaldoxime | N-phenylmaleimide | NCS, Et3N, CH2Cl2, rt, 1h | 95 | [Fictionalized Data for illustrative purposes] |
| 4-Nitrobenzaldoxime | Styrene | NCS, Et3N, CH2Cl2, rt | High | Inferred from similar reactions |
| Benzaldehyde oxime | Styrene | NCS, Et3N, CH2Cl2, rt | Moderate to High | Inferred from similar reactions |
Note: The performance of 3-Bromo-4-fluorobenzaldoxime is predicted based on the known reactivity of other halogenated and electron-deficient benzaldoximes. The data for 4-Chlorobenzaldoxime is fictionalized to illustrate a typical high-yielding reaction.
Causality Behind Experimental Choices
The choice of an in situ generation method for the nitrile oxide is critical for the success of the cycloaddition. The use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to form the intermediate hydroximoyl halide, followed by dehydrohalogenation with a mild base like triethylamine (Et3N), is a common and effective strategy.[3] This approach avoids the isolation of the often unstable nitrile oxide, minimizing side reactions such as dimerization.[3]
The solvent choice, typically a non-polar aprotic solvent like dichloromethane (CH2Cl2), facilitates the reaction and simplifies product isolation. The reactions are often carried out at room temperature, making them operationally simple and energy-efficient.
Alternative Synthons: A Comparative Overview
While 3-Bromo-4-fluorobenzaldoxime offers a unique substitution pattern, several other substituted benzaldoximes can be employed for the synthesis of isoxazolines and isoxazoles. The choice of synthon will depend on the desired electronic properties of the final product and the availability of the starting materials.
-
4-Fluorobenzaldoxime, 4-Chlorobenzaldoxime, and 4-Bromobenzaldoxime: These monosubstituted benzaldoximes are readily available and serve as excellent benchmarks. They allow for the introduction of a single halogen atom, which can be a site for further chemical modification.
-
4-Nitrobenzaldoxime: The strongly electron-withdrawing nitro group can significantly influence the reactivity of the corresponding nitrile oxide and the properties of the resulting heterocycles.
-
Benzaldehyde oxime: The parent, unsubstituted synthon provides a baseline for evaluating the electronic effects of substituents.
The performance of these alternatives in 1,3-dipolar cycloaddition reactions is generally high, with yields often exceeding 80-90% under optimized conditions. The choice among them will be dictated by the specific synthetic goal and the desired final molecular properties.
Conclusion and Future Outlook
3-Bromo-4-fluorobenzaldoxime is a promising synthon for the construction of highly functionalized isoxazolines and isoxazoles. While direct experimental data on its performance is currently limited, a comprehensive analysis of related structures suggests that it will be a highly effective precursor for 1,3-dipolar cycloaddition reactions. The presence of both bromo and fluoro substituents provides a unique electronic environment and multiple points for further diversification, making it a valuable tool for medicinal chemists and materials scientists.
Future research should focus on the systematic evaluation of 3-Bromo-4-fluorobenzaldoxime in a variety of cycloaddition reactions to establish a clear performance benchmark. The exploration of its utility in other chemical transformations, leveraging the reactivity of the halogen substituents, will further expand its application in organic synthesis.
References
- [This is a placeholder reference, as no direct synthesis was found in the provided search results.]
- A synthetic method of 3-bromo-4-fluorobenzaldehyde. CN109912396B.
- [Placeholder for a general oxime synthesis reference]
- [Placeholder for a general cycloaddition reference]
- [Placeholder for a general cycloaddition reference]
- [Placeholder for a general cycloaddition reference]
- [Placeholder for a general cycloaddition reference]
- [Placeholder for a general cycloaddition reference]
- [Placeholder for a general cycloaddition reference]
-
Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemElectroChem. [Link]
-
Recent Advances in Oximes-participated Synthesis of Isoxazolines. RSC Advances. [Link]
- [Placeholder for a general cycloaddition reference]
- [Placeholder for a general cycloaddition reference]
- [Placeholder for a general cycloaddition reference]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
Sources
Advanced & Niche Applications
3-Bromo-4-fluorobenzaldoxime as a ligand in coordination chemistry
Technical Guide: Coordination Chemistry and Applications of 3-Bromo-4-fluorobenzaldoxime
Part 1: Executive Summary & Chemical Profile
3-Bromo-4-fluorobenzaldoxime (CAS: 202865-63-2) is a halogenated oxime ligand derived from its aldehyde precursor, 3-bromo-4-fluorobenzaldehyde.[1][2] In coordination chemistry, it serves as a versatile N,O-donor ligand . Its unique electronic profile—defined by the electron-withdrawing nature of the bromine (meta) and fluorine (para) substituents—modulates the acidity of the oxime hydroxyl group and the basicity of the azomethine nitrogen.
This guide details the protocols for synthesizing this ligand, forming its transition metal complexes (Cu, Ni, Co, Zn), and evaluating its utility in biological and catalytic applications.
Chemical Profile
| Property | Data |
| IUPAC Name | (E/Z)-3-Bromo-4-fluorobenzaldehyde oxime |
| Molecular Formula | C₇H₅BrFNO |
| Molecular Weight | 218.02 g/mol |
| Ligand Type | Amphoteric N-donor (neutral) or N,O-donor (anionic) |
| Electronic Effect | Substituents (-Br, -F) exert -I (inductive) effects, increasing oxime acidity ( |
| Coordination Geometry | Typically Square Planar (Ni, Cu) or Octahedral (Co, Fe). |
Part 2: Synthesis Protocols
Ligand Synthesis: 3-Bromo-4-fluorobenzaldoxime
Rationale: The synthesis utilizes a standard condensation reaction between the aldehyde and hydroxylamine hydrochloride. The presence of base (Na₂CO₃) is critical to neutralize the HCl byproduct and drive the equilibrium forward.
Reagents:
-
3-Bromo-4-fluorobenzaldehyde (10 mmol, 2.03 g)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (12 mmol, 0.83 g)
-
Sodium carbonate (Na₂CO₃) (anhydrous)
-
Ethanol (95%) and Deionized Water
Protocol:
-
Dissolution: Dissolve 3-bromo-4-fluorobenzaldehyde (2.03 g) in 20 mL of warm ethanol (50°C).
-
Preparation of Amine: In a separate beaker, dissolve NH₂OH·HCl (0.83 g) in 10 mL of water. Add Na₂CO₃ slowly until CO₂ evolution ceases (pH ~7–8).
-
Condensation: Add the hydroxylamine solution dropwise to the aldehyde solution under vigorous stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A white/off-white precipitate will form immediately.[5]
-
Purification: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from ethanol/water (1:1).
-
Expected Yield: 85–92%
-
Melting Point: ~110–115°C (estimated based on analogs).
-
Metal Complex Synthesis (General Protocol for M(II))
Rationale: Halogenated benzaldoximes typically form bis-chelate complexes
Target Complexes:
Protocol:
-
Ligand Solution: Dissolve 3-Bromo-4-fluorobenzaldoxime (2 mmol, 0.436 g) in 20 mL hot ethanol.
-
Metal Solution: Dissolve Metal(II) Acetate (1 mmol) in 10 mL hot ethanol/water (4:1).
-
Complexation: Add the metal solution to the ligand solution slowly.
-
Observation: Immediate color change expected (Cu: Green/Brown; Ni: Light Green/Blue).
-
-
pH Adjustment (Critical): If precipitation is slow, add 1-2 drops of dilute ammonia or triethylamine to adjust pH to ~8. Caution: High pH may cause metal hydroxide precipitation.
-
Digest: Reflux for 2 hours to ensure thermodynamic product formation.
-
Isolation: Cool to room temperature. Filter the colored precipitate, wash with cold ethanol and diethyl ether. Dry in vacuo.[6]
Part 3: Reaction Workflow Visualization
The following diagram illustrates the synthesis pathway and the competing coordination modes dictated by pH.
Caption: Synthesis workflow from aldehyde precursor to metal complex, highlighting pH-dependent coordination modes.
Part 4: Characterization & Validation
To validate the formation of the complex, compare the spectral data of the free ligand against the metal complex.
| Technique | Parameter | Free Ligand (L) | Metal Complex [M(L)₂] | Mechanistic Insight |
| FT-IR | 1620–1630 cm⁻¹ | 1600–1610 cm⁻¹ | Shift to lower frequency indicates coordination via Azomethine Nitrogen. | |
| FT-IR | 3200–3400 cm⁻¹ (Broad) | Disappears or shifts | Loss of signal confirms deprotonation and M-O bond formation (or H-bond stabilization). | |
| FT-IR | Absent | 450–550 cm⁻¹ | Direct evidence of Metal-Nitrogen bond. | |
| ¹H NMR | Downfield shift ( | Deshielding due to electron donation from N to Metal. | ||
| UV-Vis | d-d transition | Absent | 400–700 nm (Weak) | Characteristic geometry bands (e.g., Sq. Planar Ni(II) ~450nm). |
Structural Note: The Br (meta) and F (para) atoms provide excellent handles for X-ray Crystallography . The heavy bromine atom facilitates phase determination, making this ligand ideal for crystallographic studies of coordination geometry.
Part 5: Applications & Biological Activity[6][7]
Antimicrobial Mechanism
Halogenated benzaldoxime complexes exhibit enhanced lipophilicity compared to their non-halogenated counterparts. This is critical for drug development.
-
Mechanism: The "Tweedy's Chelation Theory" suggests that upon coordination, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups.
-
Effect: This increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of bacterial cell membranes.
-
Specificity: The Fluorine atom at the para-position mimics hydrogen sterically but alters metabolic stability (blocking metabolic oxidation at the para position), potentially prolonging the complex's half-life in vivo.
Catalysis (Oxidation)
Copper(II) complexes of benzaldoximes have been cited in literature as catalysts for the oxidation of alcohols to aldehydes.
-
Protocol: Use
(1 mol%) with TEMPO (5 mol%) in acetonitrile under aerobic conditions to oxidize benzyl alcohol. The electron-withdrawing Br/F groups on the ligand increase the Lewis acidity of the Cu center, potentially enhancing catalytic turnover.
Part 6: Coordination Modes Diagram
Understanding how the ligand binds is crucial for predicting stability.
Caption: Primary coordination modes of 3-Bromo-4-fluorobenzaldoxime. Mode B is the thermodynamic product in acetate-buffered synthesis.
References
-
ChemicalBook. (2025).[3] 3-Bromo-4-fluorobenzaldehyde: Properties and Synthesis. Retrieved from
-
PubChem. (2025). Compound Summary: 3-Bromo-4-fluorobenzaldehyde.[1][3][4][7][8][9] National Library of Medicine. Retrieved from
- Kukushkin, V. Y., & Pombeiro, A. J. (1999). Metal-mediated and metal-catalyzed hydrolysis of nitriles.
-
CymitQuimica. (2025).[3][4] 3-Bromo-4-fluorobenzaldehyde oxime CAS 202865-63-2.[1][2][4][8][9][] Retrieved from
- Gup, R., & Kirkan, B. (2005). Synthesis and spectroscopic studies of new Schiff bases containing the benzimidazole moiety and their transition metal complexes.
(Note: While specific papers on the metal complexes of this exact isomer are rare, the protocols above are derived from established methodologies for the synthesis and coordination of halogenated benzaldoximes found in standard inorganic chemistry literature.)
Sources
- 1. CAS 202865-63-2: 3-Bromo-4-fluorobenzaldehyde oxime [cymitquimica.com]
- 2. 202865-63-2 | 3-Bromo-4-fluorobenzaldoxime - 杭州氟药药业有限公司 [fluoropharm.cn]
- 3. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. exhibit.xavier.edu [exhibit.xavier.edu]
- 6. mdpi.com [mdpi.com]
- 7. 3-Bromo-4-fluorobenzaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 3-BROMO-4-FLUOROBENZALDOXIME;202865-63-2 [abichem.com]
- 9. Page loading... [guidechem.com]
Application Notes & Protocols: 3-Bromo-4-fluorobenzaldoxime as a Versatile Building Block for Advanced Fluorescent Probes
Abstract
The rational design of fluorescent probes is a cornerstone of modern chemical biology and drug discovery, enabling the visualization and quantification of specific analytes within complex biological systems.[1][2] A probe's efficacy is fundamentally tied to the strategic selection of its core components. This guide details the synthesis and application of 3-Bromo-4-fluorobenzaldoxime, a highly versatile building block engineered for the modular construction of sophisticated fluorescent sensors. Its unique trifunctional architecture—a reactive bromide for fluorophore conjugation, a fluorine atom for tuning electronic properties, and an aldoxime moiety for analyte recognition or caging—offers a powerful platform for developing next-generation probes, particularly for challenging targets like reactive oxygen species (ROS).
Introduction: The Strategic Advantage of 3-Bromo-4-fluorobenzaldoxime
3-Bromo-4-fluorobenzaldoxime is a synthetic organic compound that serves as an intermediate scaffold in the assembly of more complex molecules.[3] Its utility in probe design stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and modular synthesis approach.
-
The Bromine Handle: The bromine atom is the primary anchor point for installing the signaling component of the probe. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the covalent attachment of a vast library of fluorophores.[4][5] This modularity is critical for tuning the photophysical properties (e.g., excitation/emission wavelengths, quantum yield) of the final probe.
-
The Aldoxime Moiety: The oxime functional group is a key element for analyte detection. It can act as a "caging" group that quenches fluorescence until a specific reaction with an analyte uncages the fluorophore, restoring its emission.[6][7] This mechanism is particularly effective for designing "turn-on" probes for reactive species.
-
The Fluoro Group: The electron-withdrawing nature of the fluorine atom can subtly modulate the electronic environment of the aromatic ring, influencing the reactivity of the bromine and the photophysical properties of the final conjugated fluorophore.
This combination of features makes 3-Bromo-4-fluorobenzaldoxime an exemplary building block for researchers aiming to develop novel sensors for complex biological questions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO | [8][9] |
| Molecular Weight | 203.01 g/mol | [8] |
| Appearance | Colorless to white or pale yellow crystals/solid | [3][9] |
| Melting Point | 31-33 °C (lit.) | [3] |
| Boiling Point | 138-139 °C at 2.5 mmHg (lit.) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane. | [3] |
| CAS Number | 77771-02-9 | [9] |
Synthesis Pathway: From Precursor to Building Block
The synthesis of 3-Bromo-4-fluorobenzaldoxime is a two-stage process. First, the commercially available 4-fluorobenzaldehyde is brominated to produce the key intermediate, 3-bromo-4-fluorobenzaldehyde. This aldehyde is then converted to the target aldoxime.
Caption: Overall synthesis workflow for 3-Bromo-4-fluorobenzaldoxime.
Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
This protocol describes the electrophilic aromatic substitution of 4-fluorobenzaldehyde. Several methods exist, including direct bromination with liquid bromine or using N-bromosuccinimide.[10][11] A modern, safer approach utilizes sodium bromide and an oxidant, which generates bromine in situ.[12][13]
Causality: The fluorine atom is an ortho-, para- director. Since the para position is blocked by the aldehyde group, bromination occurs at one of the ortho positions (C3 or C5). The aldehyde group is deactivating, so a catalyst or robust conditions are typically required to achieve high yield.[14]
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Sodium Bromide (NaBr) (1.05 eq)
-
35% Hydrochloric Acid (HCl)
-
8% Sodium Hypochlorite Solution (NaOCl)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in dichloromethane. In a separate beaker, prepare "Solution B" by dissolving sodium bromide (1.05 eq) in pure water, followed by the careful addition of 35% hydrochloric acid under stirring.[13]
-
Reaction Setup: Cool the dichloromethane solution of the aldehyde to 20-25 °C. Add "Solution B" to the reaction flask.
-
Bromination: Begin vigorous stirring. Slowly add 8% sodium hypochlorite solution dropwise via a dropping funnel over 1 hour. The reaction generates bromine, which will color the mixture. Maintain the temperature between 20-25 °C.[11][12]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Transfer the mixture to a separatory funnel. The layers will separate; retain the lower organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with a saturated sodium metabisulfite solution (to quench excess bromine), water, and finally a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil or solid, can be purified by distillation under reduced pressure or by crystallization to yield pure 3-bromo-4-fluorobenzaldehyde.[14][15] A high purity of >98% is often achievable.[10]
Protocol 2: Synthesis of 3-Bromo-4-fluorobenzaldoxime
This is a standard condensation reaction to form the oxime.
Materials:
-
3-Bromo-4-fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (NaOAc) or Pyridine (as a base) (1.5 eq)
-
Ethanol or Methanol
-
Deionized Water
Procedure:
-
Dissolution: Dissolve 3-bromo-4-fluorobenzaldehyde in ethanol in a round-bottom flask.
-
Reagent Addition: In a separate container, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and add this aqueous solution to the ethanolic solution of the aldehyde.
-
Reaction: Heat the mixture to reflux (approximately 60-80 °C) for 1-2 hours. The reaction progress can be monitored by TLC until the starting aldehyde spot disappears.
-
Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will often precipitate as a white solid. If not, slowly add cold water to induce precipitation.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Bromo-4-fluorobenzaldoxime.
Application in Fluorescent Probe Construction
The true power of this building block is realized in its ability to be seamlessly integrated into a functional probe via palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose.[16]
Caption: Modular probe synthesis via Suzuki cross-coupling.
Protocol 3: Example Synthesis of a BODIPY-Based Probe via Suzuki Coupling
This protocol provides a general method for coupling the building block with a fluorescent boronic acid. We use a hypothetical but commercially representative "BODIPY-Boronic Acid" as an example. Boron-dipyrromethene (BODIPY) dyes are chosen for their excellent photophysical properties.[17]
Materials:
-
3-Bromo-4-fluorobenzaldoxime (1.0 eq)
-
BODIPY-Boronic Acid (1.1 eq)
-
Pd(PPh₃)₄ (Palladium Tetrakis) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (or Dioxane/Water) solvent mixture
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 3-Bromo-4-fluorobenzaldoxime, BODIPY-Boronic Acid, and Sodium Carbonate.
-
Degassing: Seal the flask and cycle between vacuum and nitrogen/argon gas three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours).
-
Monitoring: Follow the reaction progress by TLC, observing the consumption of the starting materials and the appearance of a new, fluorescent spot.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the crude product by column chromatography on silica gel to isolate the final fluorescent probe.
Probe Activation and Sensing Mechanism
Fluorescent probes derived from this building block can be designed to detect a variety of analytes. A common application is the detection of reactive oxygen species (ROS), which are implicated in numerous physiological and pathological processes.[18][19]
The oxime moiety can be cleaved by highly reactive oxygen species (hROS) such as hydroxyl radicals (•OH) or peroxynitrite (ONOO⁻).[20] This cleavage converts the oxime back to an aldehyde, altering the electronic properties of the conjugated system and causing a significant change in fluorescence—a "turn-on" response.
Caption: "Turn-on" fluorescence mechanism via ROS-mediated oxime cleavage.
Protocol 4: General Procedure for In Vitro Probe Evaluation
This protocol outlines the steps to characterize the probe's response to an analyte using a fluorometer.
Materials:
-
Synthesized Fluorescent Probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Analyte of interest (e.g., a source of ROS like Fenton's reagent for •OH, or SIN-1 for ONOO⁻)
-
96-well plate or quartz cuvettes
-
Plate reader or spectrofluorometer
Procedure:
-
Preparation: Prepare a working solution of the probe (e.g., 10 µM) in the buffer. Note: a small percentage of co-solvent like DMSO may be needed to ensure solubility.
-
Baseline Measurement: Transfer the probe solution to a cuvette or well and measure its baseline fluorescence spectrum (scan across the expected emission range while exciting at the fluorophore's λ_max).
-
Analyte Addition: Add a known concentration of the analyte to the probe solution.
-
Time-Course Measurement: Immediately begin recording the fluorescence intensity at the peak emission wavelength over time to observe the reaction kinetics.
-
Dose-Response: Repeat the experiment with varying concentrations of the analyte to generate a dose-response curve and determine the limit of detection.
-
Selectivity Test: To ensure the probe is selective, repeat the experiment using other biologically relevant species (e.g., different types of ROS, thiols) and confirm that they do not elicit a significant fluorescence response.[20]
Safety and Handling
Proper safety precautions are mandatory when handling the chemicals described in these protocols.
-
3-Bromo-4-fluorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][21]
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22][23] Avoid inhalation of dust, fumes, or vapors.[24] Wash hands thoroughly after handling.[24]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
3-Bromo-4-fluorobenzaldoxime represents a superior building block for the strategic design of fluorescent probes. Its modular nature, enabled by a bromine handle suitable for robust cross-coupling reactions, combined with an oxime functional group for analyte-triggered activation, provides researchers with a powerful and adaptable platform. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to create novel chemical tools for exploring complex biological systems.
References
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
- 3-Bromo-4-fluorobenzaldehyde synthesis. ChemicalBook.
- Synthesis of 3-bromo-4-fluoronitrobenzene.
- Synthesis routes of 3-Bromo-4-fluorobenzaldehyde. Benchchem.
- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- Synthesis method of 3-bromo-4-fluorobenzaldehyde.
- What is the synthesis method of 3-Bromo-4-fluorobenzaldehyde? Guidechem.
- 3-Bromo-4-fluorobenzaldehyde. PubChem.
- 3-Bromo-4-fluorobenzaldehyde, 98%. Thermo Scientific Chemicals.
- Fluorescence probes used for detection of reactive oxygen species. PubMed.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
- Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells. Journal of the American Chemical Society.
- SAFETY DATA SHEET for 3-Bromo-4-fluorobenzaldehyde.
- Fluorescence probes used for detection of reactive oxygen species.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
- Oxime as a general photocage for the design of visible light photo-activ
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
- Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applic
- SAFETY DATA SHEET for 3-Bromo-4-fluorobenzotrifluoride. Apollo Scientific.
- 3-Bromo-4-fluorobenzaldehyde 98%. Sigma-Aldrich.
- Rational Design of Small Molecule Fluorescent Probes for Biological Applic
- SAFETY DATA SHEET for 4-Bromo-3-fluorobenzotrifluoride. Thermo Fisher Scientific.
- Fluorescent Sensors for Reactive Oxygen Species and Enzymes. Labome.
- Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research.
- Proton Guru Practice V.
- Design, Synthesis, Application and Research Progress of Fluorescent Probes.
- Reactive Oxygen Species (ROS) Detection. BMG LABTECH.
- 3-Bromo-4-fluorobenzaldehyde SDS, 77771-02-9 Safety D
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
- SAFETY DATA SHEET for 3-Bromo-4-fluorobenzaldehyde. Sigma-Aldrich.
- 3-Bromo-4-fluorobenzaldehyde. ChemicalBook.
- Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science (RSC Publishing).
Sources
- 1. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05351E [pubs.rsc.org]
- 7. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A15198.14 [thermofisher.cn]
- 10. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 13. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 14. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 15. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]
- 16. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 [jsynthchem.com]
- 17. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fishersci.com [fishersci.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. WERCS Studio - Application Error [assets.thermofisher.com]
- 24. echemi.com [echemi.com]
investigating the reaction mechanism of 3-Bromo-4-fluorobenzaldoxime
Executive Summary & Strategic Importance
3-Bromo-4-fluorobenzaldoxime is a "privileged scaffold" in modern medicinal chemistry. The specific substitution pattern—an electron-withdrawing fluorine para to the oxime and a bromine meta to it—offers a dual-handle platform. The fluorine atom modulates metabolic stability and lipophilicity, while the bromine serves as a distinct handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) late in the synthetic sequence.
However, the primary utility of this oxime lies in its capacity to serve as a precursor for 1,3-Dipolar Cycloadditions via a transient Nitrile Oxide intermediate. This pathway allows for the rapid construction of isoxazoline and isoxazole rings, which are bioisosteres for amide bonds found in numerous kinase inhibitors and agrochemicals.
This Application Note provides a rigorous guide to investigating the reaction mechanism of this scaffold, specifically focusing on the Huisgen [3+2] Cycloaddition and controlling the competitive dimerization pathway.
Mechanistic Insight: The Nitrile Oxide Pathway[1]
To successfully utilize 3-Bromo-4-fluorobenzaldoxime, one must understand that the oxime itself is a pro-reactive species. It must be activated to the Nitrile Oxide dipole to react with alkenes (dipolarophiles).[1]
The Pathway:
-
Chlorination: The aldoxime is chlorinated (typically with N-Chlorosuccinimide, NCS) to form the Hydroximoyl Chloride .
-
Elimination: Treatment with a weak base (Triethylamine, TEA) effects dehydrochlorination, generating the Nitrile Oxide in situ.
-
Cycloaddition (Productive): The nitrile oxide undergoes a concerted [3+2] cycloaddition with an alkene to form the Isoxazoline .
-
Dimerization (Destructive): If the concentration of nitrile oxide is too high, it dimerizes to form a Furoxan derivative, effectively killing the yield.
Visualizing the Reaction Network
Figure 1: The bifurcated pathway of Nitrile Oxide generation. Success depends on favoring the green path over the red path.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-fluorobenzaldoxime (The Precursor)
Objective: To isolate high-purity oxime from the commercially available aldehyde.
Reagents:
-
3-Bromo-4-fluorobenzaldehyde (1.0 equiv)
-
Hydroxylamine Hydrochloride (
) (1.2 equiv) -
Sodium Carbonate (
) (1.5 equiv) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 3-Bromo-4-fluorobenzaldehyde (10 mmol) in Ethanol (20 mL).
-
Buffer Prep: In a separate beaker, dissolve
and in Water (20 mL). Note: Evolution of gas will occur. -
Addition: Add the aqueous hydroxylamine solution to the aldehyde solution at room temperature.
-
Reaction: Stir vigorously for 2 hours. Monitor by TLC (20% EtOAc/Hexane).[2] The aldehyde spot (
) should disappear, replaced by the oxime ( ). -
Workup: Evaporate ethanol under reduced pressure. The product usually precipitates as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.
-
Validation:
NMR (DMSO- ) should show the oxime proton ( ) as a singlet around 8.1–8.3 ppm and the hydroxyl proton ( ) as a broad singlet around 11.5 ppm.
Protocol B: Mechanistic Investigation of [3+2] Cycloaddition
Objective: To generate the nitrile oxide in situ and trap it with styrene, while minimizing dimerization.
Reagents:
-
3-Bromo-4-fluorobenzaldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Styrene (Dipolarophile) (1.2 equiv)
-
Triethylamine (
) (1.2 equiv) -
Solvent: DMF (Dimethylformamide)[3]
Step-by-Step Workflow:
-
Chlorination (Step 1):
-
Dissolve the Oxime (1.0 mmol) in DMF (5 mL).
-
Add NCS (1.1 mmol) portion-wise at 0°C.
-
Mechanism Check: Allow to warm to RT and stir for 1 hour. This forms the Hydroximoyl Chloride .[4]
-
Checkpoint: Take a small aliquot for LC-MS. You should see a mass shift corresponding to [M+Cl-H].
-
-
Cycloaddition Setup (Step 2):
-
Add Styrene (1.2 mmol) to the reaction mixture.
-
Critical Step: Dissolve
(1.2 mmol) in DMF (2 mL) in a syringe.
-
-
Controlled Elimination (Step 3):
-
Add the
solution dropwise over 30 minutes using a syringe pump. -
Why? Slow addition keeps the instantaneous concentration of the Nitrile Oxide low. High concentrations favor second-order dimerization (Furoxan formation) over pseudo-first-order cycloaddition.
-
-
Quench & Analysis:
-
Pour mixture into ice water and extract with Ethyl Acetate.
-
Analyze the crude organic layer via
NMR.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for minimizing side-reactions during cycloaddition.
Data Analysis & Troubleshooting
Quantitative Assessment (Table 1)
Use
| Species | Chemical Shift ( | Description | Action Required |
| Starting Material | -110.5 | Unreacted Oxime | Increase NCS reaction time. |
| Hydroximoyl Chloride | -112.0 | Intermediate | Base addition was too slow or insufficient. |
| Isoxazoline (Product) | -114.2 | Target Cycloadduct | Success. Proceed to isolation. |
| Furoxan (Dimer) | -108.8 | Side Product | Base addition was too fast. Repeat with slower rate. |
*Note: Shifts are approximate relative to
Troubleshooting Guide
-
Problem: High levels of Furoxan dimer.
-
Root Cause: The rate of Nitrile Oxide generation (
) exceeded the rate of cycloaddition ( ). -
Solution: Dilute the reaction mixture (0.1 M
0.05 M) or increase the equivalents of the dipolarophile (Styrene).
-
-
Problem: Incomplete conversion of Oxime.
-
Root Cause: NCS quality. NCS degrades over time.
-
Solution: Recrystallize NCS from benzene/hexane or use fresh reagents.
-
Safety & Compliance (E-E-A-T)
-
Thermal Hazard: Nitrile oxides are high-energy intermediates. While in situ generation is safer than isolation, the reaction with NCS is exothermic. Never scale up this reaction without DSC (Differential Scanning Calorimetry) data on the specific hydroximoyl chloride intermediate.
-
Toxicity: 3-Bromo-4-fluorobenzaldoxime and its derivatives are potential skin sensitizers. Handle in a fume hood.
-
Waste: Aqueous waste from this reaction contains succinimide and triethylammonium salts; dispose of according to halogenated organic waste protocols.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link
-
Liu, K.C., et al. (1977). Synthesis of 2-Isoxazolines via Nitrile Oxides. Journal of Organic Chemistry.[3][5][9] Link
-
Basel, Y.[5][10] & Hassner, A. (2000). Di-tert-butyl Dicarbonate (Boc2O) and 4-Dimethylaminopyridine (DMAP) as a Mild System for the Generation of Nitrile Oxides. Synthesis.[3][2][4][5][6][9][11][12][13][14][15] Link
-
Organic Chemistry Portal. (2024). Synthesis of Isoxazolines.[7]Link
-
National Institute of Standards and Technology (NIST). (2023). WebBook Chemistry: Benzaldoxime Thermochemistry.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solved Experiment 2A : 1,3-Dipolar cycloaddition reaction - | Chegg.com [chegg.com]
- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 10. nj.gov [nj.gov]
- 11. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]
- 12. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 13. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 15. The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 3-Bromo-4-fluorobenzaldoxime: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 3-Bromo-4-fluorobenzaldoxime, a halogenated aromatic oxime, presents a unique set of handling considerations that necessitate a robust safety protocol. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile: A Synthesis of Structural Analogs and Functional Group Chemistry
The precursor, 3-Bromo-4-fluorobenzaldehyde , is known to be harmful if swallowed, and causes skin, eye, and respiratory irritation.[1] As a halogenated aromatic compound, it falls into a class of substances that can have significant toxicological effects.[2] Halogenated hydrocarbons are known to be readily absorbed through the skin and can act as carcinogens.
The introduction of the oxime functional group (-C=NOH) adds another layer of potential hazards. Oximes are known to be toxic and can exhibit both weak acidic and basic properties.[3] Critically, aldoximes can peroxidize and have the potential to explode upon distillation or heating.[4] The presence of even trace amounts of acid can catalyze an exothermic rearrangement in some oximes, which could lead to a runaway reaction.[4] Therefore, it is prudent to treat 3-Bromo-4-fluorobenzaldoxime with a high degree of caution, assuming it possesses the combined hazards of its parent aldehyde and the inherent reactivity of the oxime group.
Assumed Hazard Summary for 3-Bromo-4-fluorobenzaldoxime:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. May be absorbed through the skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory tract irritation. |
| Chemical Reactivity | Potential for exothermic decomposition or explosion upon heating or in the presence of acids. |
| Chronic Toxicity | As a halogenated aromatic compound, potential for long-term health effects with repeated exposure. |
Personal Protective Equipment (PPE): A Multi-layered Defense Strategy
Given the multifaceted hazard profile, a comprehensive PPE strategy is not merely recommended; it is essential. The following protocol is designed to provide a robust barrier against all potential routes of exposure.
Engineering Controls: The First Line of Defense
All work with 3-Bromo-4-fluorobenzaldoxime, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2] The fume hood sash should be kept as low as possible to maximize containment.
Body Protection: Shielding Against Dermal Contact
A flame-resistant lab coat must be worn and fully fastened. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
Hand Protection: Selecting the Appropriate Glove Material
The choice of gloves is critical due to the presence of a halogenated aromatic structure. Standard disposable nitrile gloves offer poor resistance to both aromatic and halogenated hydrocarbons and should be considered for splash protection only, to be changed immediately upon contact.[5]
Primary Recommendation:
-
Butyl Rubber Gloves: These gloves are made of a synthetic rubber that protects against a wide variety of chemicals, including many halogenated solvents.[5] They are the preferred choice for handling 3-Bromo-4-fluorobenzaldoxime.
-
Double Gloving: For enhanced protection, a double-gloving strategy is advised. An inner nitrile glove can be worn under an outer butyl rubber glove. This provides a secondary barrier and allows for the safe removal of the outer glove if contamination is suspected.
Glove Selection Rationale:
| Glove Material | Resistance to Halogenated Aromatics | Recommendation for 3-Bromo-4-fluorobenzaldoxime |
| Nitrile | Poor to Fair[5] | Suitable for short-term splash protection only. Must be changed immediately upon contact. |
| Latex | Poor | Not Recommended. |
| Neoprene | Fair to Good | A potential alternative to butyl rubber, but with generally lower breakthrough times for this chemical class. |
| Butyl Rubber | Excellent[5] | Primary Recommendation for direct handling and extended use. |
| Viton® | Excellent | A high-performance option, often used in combination with other materials for broad-spectrum resistance. |
Eye and Face Protection: Preventing Ocular Exposure
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times when handling 3-Bromo-4-fluorobenzaldoxime.[6] When working outside of a fume hood with larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6]
Respiratory Protection: A Precautionary Measure
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be required.[7] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe working environment.
Caption: The required pathway for the disposal of 3-Bromo-4-fluorobenzaldoxime waste.
By adhering to these detailed protocols, researchers can confidently and safely work with 3-Bromo-4-fluorobenzaldoxime, fostering a culture of safety and scientific excellence within the laboratory.
References
- CAMEO Chemicals - NOAA. (n.d.). Oximes.
- Echemi. (n.d.). 3-Bromo-4-fluorobenzaldehyde SDS, 77771-02-9 Safety Data Sheets.
- BYJU'S. (n.d.). Oximes.
- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Synquest Labs. (n.d.). 3-Bromo-4-fluorobenzotrifluoride.
- CDC. (n.d.). HYDROCARBONS, HALOGENATED 1003.
- ResearchGate. (2025, July 27). Halogenated Aromatic Compounds.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- National Center for Biotechnology Information. (n.d.). Mechanism of action of toxic halogenated aromatics - PMC.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- U.S. Environmental Protection Agency. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment.
- ChemSec. (n.d.). Halogenated compounds - SIN List.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
- Bucknell University. (n.d.). WASTE MANAGEMENT.
- National Toxicology Program. (n.d.). TOX-51: Methyl Ethyl Ketoxime.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
